molecular formula C8H15N B1283141 (But-3-yn-1-yl)(tert-butyl)amine

(But-3-yn-1-yl)(tert-butyl)amine

Cat. No.: B1283141
M. Wt: 125.21 g/mol
InChI Key: LWVYOMKPGFFZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(But-3-yn-1-yl)(tert-butyl)amine is a chemical compound of interest in organic synthesis and materials science research. This molecule features a tert-butylamine group, a common motif in catalysts and ligands, linked to a but-3-yn-1-yl chain that contains a terminal alkyne functionality. The terminal alkyne group is a highly valuable handle for further chemical transformation, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. These reactions are widely used in chemical biology for bioconjugation, in polymer science for creating novel materials, and in medicinal chemistry for constructing molecular scaffolds. The sterically hindered tert-butyl group can impart significant influence on the compound's reactivity, selectivity, and the physical properties of resulting products. As a building block, (But-3-yn-1-yl)(tert-butyl)amine can be utilized in the synthesis of more complex molecules, such as specialized amines, polymers with tailored functionalities, and potential pharmaceutical intermediates. This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-but-3-ynyl-2-methylpropan-2-amine

InChI

InChI=1S/C8H15N/c1-5-6-7-9-8(2,3)4/h1,9H,6-7H2,2-4H3

InChI Key

LWVYOMKPGFFZIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCC#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-tert-butylhomopropargylamine: Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-tert-butylhomopropargylamine, systematically named N-(tert-Butyl)but-3-yn-1-amine, is a bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure uniquely combines a sterically hindering tert-butyl group with a reactive terminal alkyne moiety, making it a valuable building block for the synthesis of complex molecular architectures. The tert-butyl group can impart increased solubility in organic solvents and provide steric shielding, influencing the molecule's conformational preferences and metabolic stability in drug candidates. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthetic protocol, and the prospective applications of this versatile compound, tailored for professionals in the scientific community.

Molecular Structure and Core Chemical Identity

N-tert-butylhomopropargylamine possesses a secondary amine with a tert-butyl group and a but-3-yn-1-yl (homopropargyl) group attached to the nitrogen atom. The name "homopropargylamine" signifies an additional methylene group in the carbon chain compared to its lower homolog, N-tert-butylpropargylamine.

The structural features are:

  • A tert-Butyl Group: A bulky C(CH₃)₃ group that sterically encumbers the nitrogen atom.

  • A Secondary Amine: A nucleophilic and basic nitrogen center.

  • A Homopropargyl Group: A four-carbon chain with a terminal alkyne (C≡CH), providing a reactive site for various coupling reactions.

The hydrochloride salt of this compound is cataloged with CAS Number 2174000-26-9.

Chemical Structure Diagram

Caption: Chemical structure of N-tert-butylhomopropargylamine.

Physicochemical and Spectroscopic Properties

While extensive experimental data for the free base is not widely published, the properties can be reliably predicted based on its structure and data from analogous compounds. The hydrochloride salt is a solid that is more soluble in aqueous solutions, which can be advantageous for handling and certain reaction conditions.[1]

Table 1: Physicochemical Properties of N-tert-butylhomopropargylamine

PropertyValueSource/Method
CAS Number 2174000-26-9 (HCl salt)
Molecular Formula C₈H₁₅N[2]
Molecular Weight 125.21 g/mol Calculated
Monoisotopic Mass 125.12045 Da[2]
Appearance Expected to be a liquid (free base)Analogous compounds
Boiling Point Estimated 150-170 °CBased on similar amines
Density Estimated 0.80-0.85 g/mLBased on similar amines
SMILES CC(C)(C)NCCC#C[2]
InChIKey LWVYOMKPGFFZIY-UHFFFAOYSA-N[2]
Predicted XlogP 1.4[2]

Spectroscopic data would be essential for characterization. Expected signals would include:

  • ¹H NMR: Characteristic peaks for the tert-butyl protons (singlet, ~1.1 ppm), the acetylenic proton (triplet, ~1.9 ppm), and methylene protons. The N-H proton would appear as a broad singlet.

  • ¹³C NMR: Signals for the quaternary and methyl carbons of the tert-butyl group, two sp³ hybridized methylene carbons, and two sp hybridized alkyne carbons.

  • IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a band around 2120 cm⁻¹ for the C≡C triple bond stretch. A band in the 3300-3500 cm⁻¹ region for the N-H stretch would also be present.

Synthesis Protocol: N-Alkylation of tert-Butylamine

The synthesis of N-tert-butylhomopropargylamine can be achieved through several established synthetic routes. A common and reliable method is the direct N-alkylation of tert-butylamine with a suitable homopropargyl electrophile, such as 4-bromo-1-butyne or 3-butyn-1-yl methanesulfonate. The use of a hindered base and a polar aprotic solvent is crucial for achieving good yields and minimizing side reactions.

Experimental Workflow: Synthesis of N-tert-butylhomopropargylamine

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification tert_butylamine tert-Butylamine reaction 1. Combine reactants in solvent 2. Heat under reflux (e.g., 80°C) 3. Monitor by TLC/GC-MS tert_butylamine->reaction homopropargyl_bromide 4-Bromo-1-butyne homopropargyl_bromide->reaction base Potassium Carbonate (K₂CO₃) base->reaction solvent Acetonitrile (CH₃CN) solvent->reaction workup 1. Cool and filter 2. Concentrate filtrate 3. Aqueous workup (extraction) 4. Dry organic layer (e.g., MgSO₄) reaction->workup purification Distillation under reduced pressure or Silica gel column chromatography workup->purification product N-tert-butylhomopropargylamine purification->product

Caption: General workflow for the synthesis of N-tert-butylhomopropargylamine.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents) as the base, and a suitable polar aprotic solvent such as acetonitrile.

  • Addition of Electrophile: While stirring the mixture, add 4-bromo-1-butyne (1.0 equivalent) dropwise at room temperature. The use of a slight excess of the amine helps to drive the reaction to completion and minimize the formation of the dialkylated product.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain it for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove any remaining salts and unreacted tert-butylamine hydrochloride. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-tert-butylhomopropargylamine can be purified by vacuum distillation to obtain the final product as a colorless liquid.

Reactivity and Applications in Drug Development

The synthetic utility of N-tert-butylhomopropargylamine stems from its two key functional groups.

Role of the Terminal Alkyne

The terminal alkyne is a versatile functional group for a variety of chemical transformations:

  • Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. This highly efficient and orthogonal reaction is widely used in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecular probes. The parent compound, but-3-yn-1-amine, is recognized as a valuable building block for these applications.[1][3]

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper co-catalyst system. This allows for the direct installation of the N-tert-butylaminobutyl moiety onto aromatic and heteroaromatic scaffolds, which are prevalent in pharmaceuticals.

  • Cadiot-Chodkiewicz Coupling: It can be coupled with a terminal bromoalkyne to form unsymmetrical diynes.

  • Alkynylation Reactions: The terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides.

Influence of the N-tert-Butyl Group

The tert-butyl group is a common substituent in medicinal chemistry due to its significant steric bulk and lipophilicity.[4][5]

  • Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect the adjacent amine from metabolic degradation (e.g., N-dealkylation) by cytochrome P450 enzymes, potentially increasing the in vivo half-life of a drug candidate.

  • Receptor Binding: The size and shape of the tert-butyl group can influence the binding affinity and selectivity of a molecule for its biological target by occupying specific hydrophobic pockets in a receptor's active site.

  • Physicochemical Properties: It generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety, Handling, and Storage

  • Hazards: The compound is expected to be a flammable liquid.[6] Like other amines, it is likely to be corrosive and can cause skin and eye irritation or burns.[6] Inhalation of vapors may be harmful.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N-tert-butylhomopropargylamine is a synthetically valuable building block that offers a powerful combination of steric control and reactive functionality. Its utility in constructing complex molecules, particularly through click chemistry and other alkyne-based transformations, makes it a significant tool for researchers and professionals in drug discovery and development. The straightforward synthesis and the predictable reactivity of its functional groups ensure its continued application in the pursuit of novel therapeutics and advanced materials.

References

  • Current time information in Одинцовский городской округ, RU. (n.d.). Google.
  • (but-3-yn-1-yl)(tert-butyl)amine hydrochloride. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Tertiary Butylamine. (n.d.). Vinati Organics. Retrieved February 22, 2026, from [Link]

  • TERT-BUTYLAMINE. (n.d.). Ataman Kimya. Retrieved February 22, 2026, from [Link]

  • 3-Buten-1-amine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • But-3-yn-1-amine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • n-Tert-butylprop-2-yn-1-amine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • tert-Butylamine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Synthesis of tert-butylamine by direct amination of iso-butene. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Salts of N-tert-butylhydroxylamine. (n.d.). Google Patents.

Sources

N-tert-butylbut-3-yn-1-amine vs propargylamine basicity comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Comparative Basicity of N-tert-butylbut-3-yn-1-amine and Propargylamine

Authored by: A Senior Application Scientist

Abstract

The basicity of amines is a cornerstone of their reactivity, influencing everything from catalytic activity to their behavior in biological systems. This guide provides a detailed comparative analysis of the basicity of two structurally related alkynyl amines: N-tert-butylbut-3-yn-1-amine and propargylamine. We will dissect the competing electronic and steric factors that govern the availability of the nitrogen lone pair in each molecule. This analysis culminates in a prediction of their relative basicities, supported by a rigorous, self-validating experimental protocol for empirical determination via potentiometric titration. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of amine chemistry.

Foundational Principles of Amine Basicity

An amine's basicity is fundamentally defined by the availability of the lone pair of electrons on its nitrogen atom to accept a proton (H⁺)[1][2][3][4]. The equilibrium of this interaction is commonly quantified by the pKa of the corresponding conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid signifies a stronger base, as it indicates the proton is more tightly held[5][6][7]. The primary structural features that modulate this property are:

  • Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen through the sigma bond framework.[1][8][9] This enhanced electron density makes the lone pair more available for protonation, thus increasing basicity. Conversely, electron-withdrawing groups (EWGs) pull electron density away from the nitrogen, decreasing basicity[10][11].

  • Hybridization Effects: The electronegativity of atoms adjacent to the amine nitrogen influences electron density. Atoms with higher s-character in their hybrid orbitals are more electronegative.[12][13][14] Therefore, an sp-hybridized carbon is more electronegative than an sp²-hybridized carbon, which in turn is more electronegative than an sp³-hybridized carbon.[3][15][16] Proximity to a more electronegative group reduces the basicity of the amine.

  • Steric Hindrance: The presence of bulky substituents around the nitrogen atom can physically obstruct the approach of a proton to the lone pair.[1][10][17] This steric impediment, or shielding, can significantly reduce basicity, even if electronic effects are favorable[2].

  • Solvation Effects: In protic solvents like water, the stability of the protonated amine (the conjugate acid) through solvation, particularly via hydrogen bonding, plays a crucial role.[2][11] Cations that can be more effectively solvated will shift the equilibrium towards protonation, corresponding to a stronger base.

Structural and Electronic Analysis of Propargylamine

Propargylamine (prop-2-yn-1-amine) is a primary amine characterized by the presence of a terminal alkyne.

  • Structure: H-C≡C-CH₂-NH₂

  • Electronic Profile: The key feature is the carbon-carbon triple bond. The carbon atoms of the alkyne are sp-hybridized, which imparts a significant degree of s-character (50%)[15][16]. This high s-character makes the sp-hybridized carbons considerably more electronegative than typical sp³ carbons[3][12][14]. Consequently, the entire propargyl group acts as an electron-withdrawing group via induction, pulling electron density away from the -CH₂-NH₂ moiety. This reduces the electron density on the nitrogen atom, making its lone pair less available for protonation and thus decreasing its basicity compared to a simple alkylamine like propylamine.

  • Steric Profile: The propargyl group is linear and slender. Therefore, it presents minimal steric hindrance to the approach of a proton to the nitrogen's lone pair.

  • Basicity Constant (pKa): The pKa of the conjugate acid of propargylamine has been reported with some variability, with predicted values around 7.89 and experimental context suggesting values near 9.8.[18][19][20]

Structural and Electronic Analysis of N-tert-butylbut-3-yn-1-amine

This molecule is a secondary amine featuring two distinct substituents on the nitrogen atom: a bulky tert-butyl group and a four-carbon chain with a terminal alkyne.

  • Structure: H-C≡C-CH₂-CH₂-NH-C(CH₃)₃

  • Electronic Profile: This amine is subject to competing electronic effects.

    • Electron-Donating Effect: The tert-butyl group is a classic electron-donating alkyl group (+I effect).[1][9] It pushes electron density towards the nitrogen atom, which acts to increase basicity[8].

    • Electron-Withdrawing Effect: The but-3-yn-1-yl group contains an sp-hybridized alkyne. As with propargylamine, this group exerts an electron-withdrawing inductive effect. However, this effect is attenuated because it is transmitted through two additional sp³-hybridized methylene (-CH₂-) groups, weakening its influence on the nitrogen compared to the more proximal alkyne in propargylamine.

  • Steric Profile: The tert-butyl group is exceptionally bulky and sterically demanding.[21][22] Its three methyl groups create a significant steric shield around the nitrogen atom. This steric hindrance is a powerful factor that can severely restrict the access of a proton to the nitrogen's lone pair, thereby drastically reducing the amine's ability to act as a base.[2][17][23]

Comparative Analysis and Basicity Prediction

When comparing the two amines, we must weigh the interplay of these electronic and steric factors.

  • Propargylamine: Its basicity is primarily diminished by the strong, proximal electron-withdrawing effect of the alkyne group. Steric hindrance is not a significant factor.

  • N-tert-butylbut-3-yn-1-amine: Its basicity is influenced by a weaker electron-withdrawing effect from the distant alkyne, a modest electron-donating effect from the tert-butyl group, and a very strong steric hindrance effect from the same tert-butyl group.

Prediction: Propargylamine is predicted to be the stronger base.

Causality: The decisive factor in this comparison is the overwhelming steric hindrance imposed by the tert-butyl group on N-tert-butylbut-3-yn-1-amine.[21] While basicity and nucleophilicity are distinct properties, nucleophilicity is known to be far more sensitive to steric effects.[23] However, the fundamental act of protonation in a basicity measurement is still a reaction that is highly susceptible to steric blocking. The +I effect of the tert-butyl group is not strong enough to overcome the physical barrier it creates. Therefore, despite the electron-withdrawing nature of its own substituent, the unhindered nitrogen of propargylamine is more accessible to a proton, rendering it the more effective base.

G cluster_0 Basicity Influences Propargylamine Propargylamine (More Basic) Inductive_P Strong -I Effect (Alkyne) Propargylamine->Inductive_P - Basicity Steric_P Low Steric Hindrance Propargylamine->Steric_P Allows Basicity N_tert N-tert-butylbut-3-yn-1-amine (Less Basic) Inductive_N_plus Weak +I Effect (t-Butyl) N_tert->Inductive_N_plus + Basicity Inductive_N_minus Weak -I Effect (Distant Alkyne) N_tert->Inductive_N_minus - Basicity Steric_N High Steric Hindrance (Dominant Factor) N_tert->Steric_N -- Basicity

Caption: Factors influencing the basicity of the two amines.

Quantitative Data Summary

The following table summarizes the structural and electronic properties discussed, providing a clear framework for comparison.

FeaturePropargylamineN-tert-butylbut-3-yn-1-amine
Structure H-C≡C-CH₂-NH₂H-C≡C-CH₂-CH₂-NH-C(CH₃)₃
Amine Type PrimarySecondary
Key Substituents Propargyltert-Butyl, But-3-yn-1-yl
Dominant Electronic Effect Inductive Withdrawal (-I) from alkyneCompeting: +I (tert-butyl) vs. -I (alkyne)
Dominant Steric Effect MinimalHigh steric hindrance from tert-butyl group
Predicted Relative Basicity Stronger BaseWeaker Base
pKa (Conjugate Acid) ~7.9 - 9.8 (Predicted/Contextual)[18][19][20]Not available (Predicted to be lower than Propargylamine)

Experimental Protocol: Basicity Determination by Potentiometric Titration

To empirically validate the predicted difference in basicity, a potentiometric titration is the gold standard. This method provides a self-validating system by precisely measuring the pH change of the amine solution as a standardized acid is added.

Principle

An amine (B) reacts with a strong acid (H⁺A⁻) to form its conjugate acid (BH⁺): B + H⁺A⁻ → BH⁺ + A⁻

By monitoring the pH during the titration, a curve of pH versus titrant volume is generated. The midpoint of the buffer region (half-equivalence point) corresponds to the pKa of the conjugate acid (BH⁺), where [B] = [BH⁺].

Apparatus and Reagents
  • Apparatus:

    • pH meter with a sensitivity of ±0.01 pH units

    • Combination glass pH electrode

    • Magnetic stirrer and stir bar

    • Class A 10 mL or 25 mL burette, graduated to 0.02 mL

    • 150 mL beakers

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • N-tert-butylbut-3-yn-1-amine

    • Propargylamine

    • Deionized water (or appropriate solvent if solubility is low, e.g., an isopropanol/water mixture)[24]

    • Standard pH buffer solutions (pH 4.0, 7.0, 10.0) for calibration

Step-by-Step Methodology
  • pH Meter Calibration: Carefully calibrate the pH meter using the standard buffer solutions (pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[25] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 mmol of the amine (e.g., ~55 mg for propargylamine) into a 150 mL beaker.

    • Add 50 mL of deionized water (or chosen solvent) and a magnetic stir bar.

    • Stir the solution until the amine is fully dissolved.

  • Titration Procedure:

    • Immerse the calibrated pH electrode in the amine solution, ensuring the bulb is fully covered and not in contact with the stir bar.

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M HCl titrant from the burette in small increments (e.g., 0.2-0.5 mL).

    • After each addition, allow the pH reading to stabilize for approximately 30-60 seconds before recording the pH and the total volume of titrant added.[26]

    • As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau at a low value.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the volume of HCl at the steepest point of the inflection on the curve. This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of HCl equal to Veq / 2.

    • The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.

    • Repeat the entire procedure at least three times for each amine to ensure reproducibility.

Sources

An In-depth Technical Guide to (But-3-yn-1-yl)(tert-butyl)amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(But-3-yn-1-yl)(tert-butyl)amine, with the molecular formula C8H15N and a molecular weight of 125.21 g/mol , is a secondary amine featuring a sterically hindered tert-butyl group and a reactive terminal alkyne moiety. This unique combination of functional groups makes it a valuable, albeit specialized, building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, plausible synthetic strategies, predicted spectroscopic characteristics, and potential applications for researchers, scientists, and professionals in drug development.

Introduction: Structural and Chemical Identity

(But-3-yn-1-yl)(tert-butyl)amine, systematically named N-but-3-ynyl-2-methylpropan-2-amine, is a secondary amine that possesses both the steric bulk of a tert-butyl group and the chemical versatility of a terminal alkyne. The tert-butyl group significantly influences the molecule's reactivity, often sterically shielding the nitrogen atom, while the but-3-yn-1-yl chain provides a handle for a variety of chemical transformations, most notably "click" chemistry and other alkyne-based coupling reactions.

The hydrochloride salt of this compound is registered under the CAS number 2174000-26-9.

Table 1: Core Properties of (But-3-yn-1-yl)(tert-butyl)amine

PropertyValueSource
Molecular Formula C8H15N[1]
Molecular Weight 125.21 g/mol [1]
IUPAC Name N-but-3-ynyl-2-methylpropan-2-amine
CAS Number (HCl salt) 2174000-26-9

Synthetic Strategies and Mechanistic Considerations

The synthesis of (But-3-yn-1-yl)(tert-butyl)amine presents a notable challenge due to the steric hindrance of the tert-butyl group. Direct N-alkylation of but-3-yn-1-amine with a tert-butyl halide is generally disfavored as it predominantly leads to elimination products. Therefore, alternative synthetic routes are necessary.

Recommended Synthetic Approach: Nucleophilic Substitution

A more viable strategy involves the reaction of tert-butylamine with a but-3-yn-1-yl derivative bearing a suitable leaving group, such as a tosylate or a halide. This approach circumvents the issues associated with the direct introduction of the bulky tert-butyl group.

Scheme 1: Proposed Synthesis of (But-3-yn-1-yl)(tert-butyl)amine

Synthesis_of_But-3-yn-1-yl_tert-butyl_amine Butynol But-3-yn-1-ol Butynyl_Tosylate But-3-yn-1-yl tosylate Butynol->Butynyl_Tosylate  Pyridine TsCl Tosyl Chloride (TsCl) TsCl->Butynyl_Tosylate Pyridine Pyridine tBuNH2 tert-Butylamine Target_Molecule (But-3-yn-1-yl)(tert-butyl)amine tBuNH2->Target_Molecule Butynyl_Tosylate->Target_Molecule  tert-Butylamine

Caption: Proposed synthetic workflow for (But-3-yn-1-yl)(tert-butyl)amine.

Experimental Protocol:

  • Activation of But-3-yn-1-ol: To a solution of but-3-yn-1-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add one equivalent of p-toluenesulfonyl chloride (TsCl) and a slight excess of a non-nucleophilic base such as pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction. The reaction mixture is typically stirred at 0 °C for several hours and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of the Tosylate: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (to remove the amine base), saturated sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4). The solvent is removed under reduced pressure to yield the crude but-3-yn-1-yl tosylate, which can be purified by column chromatography if necessary.

  • Nucleophilic Substitution with tert-Butylamine: The but-3-yn-1-yl tosylate is dissolved in a polar aprotic solvent such as acetonitrile or DMF. An excess of tert-butylamine (2-3 equivalents) is added, and the mixture is heated. The progress of the reaction should be monitored by TLC or GC-MS.

  • Final Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried and concentrated. The final product, (But-3-yn-1-yl)(tert-butyl)amine, can be purified by distillation or column chromatography.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / SignalsRationale
¹H NMR δ ~2.7-2.9 (t, 2H, -CH₂-N), δ ~2.3-2.5 (td, 2H, -C≡C-CH₂-), δ ~1.9-2.0 (t, 1H, ≡C-H), δ ~1.1 (s, 9H, -C(CH₃)₃), δ ~1.0 (br s, 1H, -NH)The triplet at ~2.7-2.9 ppm corresponds to the methylene group adjacent to the nitrogen. The methylene group adjacent to the alkyne is expected around 2.3-2.5 ppm, showing coupling to both the other methylene and the terminal alkyne proton. The terminal alkyne proton itself should appear as a triplet around 1.9-2.0 ppm. The nine protons of the tert-butyl group will be a sharp singlet around 1.1 ppm. The N-H proton will likely be a broad singlet.
¹³C NMR δ ~83 (quaternary C, -C≡C-), δ ~70 (methine C, ≡C-H), δ ~50 (quaternary C, -C(CH₃)₃), δ ~45 (methylene C, -CH₂-N), δ ~30 (methyl C, -C(CH₃)₃), δ ~18 (methylene C, -C≡C-CH₂-)The two alkyne carbons will be in the range of 70-85 ppm. The quaternary carbon of the tert-butyl group is expected around 50 ppm, with its methyl carbons appearing around 30 ppm. The methylene carbon attached to the nitrogen will be downfield compared to the other methylene carbon.
FT-IR ~3300 cm⁻¹ (sharp, C≡C-H stretch), ~3300-3350 cm⁻¹ (weak, N-H stretch), ~2970 cm⁻¹ (strong, C-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch), ~1220 cm⁻¹ (C-N stretch)A sharp peak around 3300 cm⁻¹ is characteristic of a terminal alkyne C-H stretch. A weak N-H stretch for the secondary amine is also expected in a similar region. Strong C-H stretching from the alkyl groups will be present below 3000 cm⁻¹. A weak C≡C triple bond stretch is anticipated around 2120 cm⁻¹. The C-N stretch will likely appear in the fingerprint region.[2]
Mass Spec. Molecular Ion (M⁺) at m/z = 125. A prominent fragment at m/z = 110 (M-15) due to the loss of a methyl group. Another significant fragment at m/z = 69 from cleavage of the C-N bond.The molecular ion peak should be observable. Fragmentation is likely to involve the loss of a methyl radical from the tert-butyl group, leading to a stable cation. Cleavage of the bond between the nitrogen and the butynyl chain is also a probable fragmentation pathway.

Reactivity and Potential Applications in Drug Development

The dual functionality of (But-3-yn-1-yl)(tert-butyl)amine makes it a versatile building block in organic synthesis, with potential applications in the development of novel therapeutic agents.

The Role of the Alkyne Moiety

The terminal alkyne is a highly valuable functional group in medicinal chemistry. It can participate in a variety of reactions, including:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important scaffolds in many biologically active compounds.

  • Sonogashira Coupling: This cross-coupling reaction enables the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of substituted alkynes.

  • Hydroamination and other addition reactions: The triple bond can undergo various addition reactions to introduce further functionality.

The Influence of the N-tert-butyl Group

The sterically demanding tert-butyl group can serve several purposes in drug design:

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can influence the solubility, membrane permeability, and metabolic stability of a molecule.

  • Steric Shielding: It can protect adjacent functional groups from metabolic degradation or unwanted side reactions.

  • Receptor Binding: The bulky group can act as a key binding element, fitting into specific hydrophobic pockets of target proteins.

Potential as a Scaffold in Medicinal Chemistry

Derivatives of secondary amines and compounds containing butynylamine moieties have shown a range of biological activities. For example, certain 2,3-dimethyl-2-butylamine derivatives have been investigated as potassium channel openers, which have applications in cardiovascular medicine.[3] The incorporation of the (But-3-yn-1-yl)(tert-butyl)amine scaffold could lead to novel compounds with interesting pharmacological profiles.

Applications Target (But-3-yn-1-yl)(tert-butyl)amine Alkyne Terminal Alkyne Target->Alkyne Amine Secondary Amine (tert-butyl) Target->Amine Click_Chem Click Chemistry (CuAAC) Alkyne->Click_Chem Sonogashira Sonogashira Coupling Alkyne->Sonogashira Other_Additions Other Alkyne Reactions Alkyne->Other_Additions Amine_Reactions Amine Derivatization Amine->Amine_Reactions Triazoles Triazole-containing Bioactive Molecules Click_Chem->Triazoles Aryl_Alkynes Aryl/Vinyl Alkynes Sonogashira->Aryl_Alkynes Functionalized_Alkanes Further Functionalization Other_Additions->Functionalized_Alkanes Amides_Sulfonamides Amides, Sulfonamides, etc. Amine_Reactions->Amides_Sulfonamides Drug_Discovery Drug Discovery & Development Triazoles->Drug_Discovery Aryl_Alkynes->Drug_Discovery Functionalized_Alkanes->Drug_Discovery Amides_Sulfonamides->Drug_Discovery

Sources

Methodological & Application

synthesis of (But-3-yn-1-yl)(tert-butyl)amine via alkylation of tert-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of (But-3-yn-1-yl)(tert-butyl)amine via Alkylation of tert-butylamine

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(but-3-yn-1-yl)-tert-butylamine, a valuable secondary amine building block in pharmaceutical and materials science research. The described method is based on the direct nucleophilic alkylation of tert-butylamine with 4-bromo-1-butyne. This guide offers a detailed step-by-step procedure, mechanistic insights, safety protocols, and data presentation designed for researchers in organic synthesis and drug development. The causality behind critical process parameters, such as reagent stoichiometry and choice of solvent, is explained to ensure robust and reproducible outcomes.

Introduction

Propargylamines are key structural motifs in a vast array of biologically active molecules and are versatile intermediates in organic synthesis. The target molecule, (but-3-yn-1-yl)(tert-butyl)amine, combines the reactive terminal alkyne functionality with a sterically demanding tert-butyl group. This structure makes it an ideal precursor for creating complex molecular architectures via click chemistry, Sonogashira coupling, or other alkyne-based transformations.

The synthesis route detailed herein employs a classical SN2 (bimolecular nucleophilic substitution) reaction. This approach is favored for its operational simplicity and cost-effectiveness. However, the alkylation of primary amines is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products.[1] This protocol leverages the steric hindrance of the tert-butyl group and stoichiometric control to preferentially yield the desired mono-alkylated secondary amine.

Reaction Scheme and Mechanism

The synthesis proceeds via a direct SN2 reaction where the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbon atom bearing the bromine atom. The bromide ion is displaced as the leaving group.

Scheme 1: Synthesis of (But-3-yn-1-yl)(tert-butyl)amine Reaction of tert-butylamine with 4-bromo-1-butyne to form the product and tert-butylammonium bromide.

Mechanistic Rationale:

The reaction is performed using an excess of tert-butylamine. This is a critical experimental design choice for two primary reasons:

  • Maximizing Mono-alkylation: By ensuring a high concentration of the primary amine nucleophile, the probability of the electrophile (4-bromo-1-butyne) reacting with the starting material is significantly higher than its probability of reacting with the newly formed product amine. This statistical control suppresses the formation of the undesired tertiary amine.

  • In-Situ Base: The alkylation reaction produces one equivalent of hydrobromic acid (HBr). Amines are basic and are readily protonated by acids to form non-nucleophilic ammonium salts. The excess tert-butylamine acts as an inexpensive base, neutralizing the HBr as it is formed and ensuring a constant supply of the free amine nucleophile to drive the reaction to completion.[2]

Reagent and Safety Overview

Proper handling of all reagents is paramount for experimental success and personal safety. The following tables summarize the physical properties and key hazards of the chemicals used in this protocol.

Table 1: Reagent Physical Properties and Stoichiometry

ReagentFormulaMW ( g/mol )Density (g/mL)AmountMolesEquivalents
4-Bromo-1-butyneC₄H₅Br132.99[3][4]1.417[4]5.00 g0.03761.0
tert-ButylamineC₄H₁₁N73.14[5][6]0.696[7]8.25 g0.1133.0
Acetonitrile (ACN)C₂H₃N41.050.78650 mL--

Table 2: Hazard and Safety Information

ReagentKey HazardsRecommended PPE
4-Bromo-1-butyne Flammable liquid and vapor. Toxic if swallowed. May cause an allergic skin reaction.[3][4]Chemical-resistant gloves (nitrile), splash goggles, lab coat. Work in a fume hood.
tert-Butylamine Highly flammable liquid. Harmful if swallowed. Causes skin irritation and serious eye damage.[8][9]Chemical-resistant gloves, splash goggles/face shield, lab coat. Work in a well-ventilated fume hood.
Acetonitrile Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves, splash goggles, lab coat. Work in a fume hood.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 37.6 mmol scale. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F254)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Weigh 4-Bromo-1-butyne Measure tert-Butylamine & ACN setup Combine reagents in flask Attach condenser reagents->setup heat Heat to 60°C Stir for 16 hours setup->heat monitor Monitor by TLC (Hexanes/EtOAc) heat->monitor cool Cool to room temp. monitor->cool evap Remove ACN in vacuo cool->evap extract Partition between Et₂O and Water evap->extract wash Wash organic layer with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter drying agent dry->filter concentrate Concentrate crude product filter->concentrate purify Purify via distillation or column chromatography concentrate->purify analyze Characterize by NMR, IR, MS purify->analyze

Figure 1: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (8.25 g, 11.85 mL, 0.113 mol).[7]

  • Add 50 mL of acetonitrile and stir to form a homogenous solution.

  • Carefully add 4-bromo-1-butyne (5.00 g, 3.53 mL, 0.0376 mol) to the solution dropwise.[4] A mild exotherm may be observed. A white precipitate of tert-butylammonium bromide will begin to form.[2]

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 16 hours.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product amine should have a lower Rf value than the starting alkyl bromide.

  • Workup - Solvent Removal: After 16 hours, cool the reaction mixture to room temperature. Remove the acetonitrile using a rotary evaporator.

  • Workup - Extraction: Transfer the resulting slurry to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of deionized water. Shake vigorously. The product will partition into the ether layer, while the ammonium salt will dissolve in the aqueous layer.

  • Separate the layers and extract the aqueous layer again with diethyl ether (2 x 25 mL).

  • Combine all organic layers and wash with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-brown oil.

Purification

The crude product can be purified by one of two methods depending on the required purity and scale:

  • Vacuum Distillation: For larger quantities, purification by vacuum distillation is effective. The product is expected to have a boiling point significantly higher than the starting tert-butylamine (44-46°C).

  • Flash Column Chromatography: For smaller scales or higher purity requirements, the crude oil can be purified on a silica gel column using a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

Results and Discussion

This protocol is expected to yield the target compound, (But-3-yn-1-yl)(tert-butyl)amine, in good yield (typically 70-85%) after purification. The primary byproduct is the tert-butylammonium bromide salt, which is efficiently removed during the aqueous workup. The formation of the di-alkylated tertiary amine is significantly suppressed by the 3-fold excess of tert-butylamine and the steric bulk of the reactants.

Successful synthesis should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.1 ppm, 9H), the terminal alkyne proton (triplet, ~1.9 ppm, 1H), and the two methylene groups.

  • ¹³C NMR: Expect four distinct signals in the aliphatic region and two signals for the alkyne carbons.

  • FT-IR: Look for a characteristic N-H stretch (~3300 cm⁻¹) and a sharp C≡C-H stretch (~3300 cm⁻¹) and a C≡C stretch (~2100 cm⁻¹).

Conclusion

The N-alkylation of tert-butylamine with 4-bromo-1-butyne provides a reliable and scalable route to (But-3-yn-1-yl)(tert-butyl)amine. The protocol's success hinges on understanding the underlying SN2 mechanism and implementing rational experimental design choices, namely the use of excess amine to drive mono-alkylation and serve as an internal base. This application note serves as a robust guide for researchers requiring access to this versatile chemical intermediate.

References

  • tert.-Butylamine Technical Data Sheet.
  • What Are the Uses and Structure of High-Grade Tert-Butylamine (CAS 75-64-9)?. Speciality Chemicals.
  • TERT-BUTYLAMINE. CAMEO Chemicals, NOAA.
  • Tert-Butylamine.
  • tert-Butylamine. Wikipedia.
  • 4-Bromobut-1-yne.
  • 4-Bromo-1-butyne | CAS#:38771-21-0. Chemsrc.
  • 4-Bromo-1-butyne 97%. Sigma-Aldrich.
  • 4-BROMO-1-BUTYNE. ChemicalBook.
  • tert-BUTYLAMINE. Organic Syntheses Procedure.
  • tert-Butylamine for synthesis. Merck.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Nucleophilic substitution of 3 with tert-butylamine.

Sources

using (But-3-yn-1-yl)(tert-butyl)amine as a linker in PROTAC design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of (But-3-yn-1-yl)(tert-butyl)amine in PROTAC Design

Abstract

This guide details the application of (But-3-yn-1-yl)(tert-butyl)amine as a high-value linker motif in Proteolysis Targeting Chimera (PROTAC) development. Unlike passive alkyl chains, this molecule functions as a heterobifunctional pharmacophore , offering a terminal alkyne for bioorthogonal assembly ("Click Chemistry") and a bulky tert-butylamine moiety for steric modulation. This note provides the rationale, mechanistic insights, and validated protocols for integrating this linker to optimize ternary complex stability and physicochemical properties.

Strategic Rationale: Why This Linker?

In PROTAC design, the linker is not merely a bridge; it is a determinant of degradation efficiency, selectivity, and cell permeability.[1][2][3] The (But-3-yn-1-yl)(tert-butyl)amine scaffold addresses three critical challenges:

A. Convergent Library Synthesis (The "Click" Advantage)

The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This allows researchers to synthesize a single "E3 Ligase-Linker-Alkyne" intermediate and rapidly couple it to a library of "Azide-Warheads." This modularity accelerates Structure-Activity Relationship (SAR) studies significantly compared to linear linear synthesis.

B. Physicochemical Modulation (The tert-Butyl Effect)
  • Metabolic Stability: The bulky tert-butyl group adjacent to the nitrogen hinders enzymatic N-dealkylation, a common clearance pathway for linear amine linkers.

  • Lipophilicity Tuning: The hydrophobic tert-butyl moiety increases logP, which can enhance cell membrane permeability for PROTACs that are otherwise too polar due to extensive PEG chains.

  • Conformational Restriction: The steric bulk restricts the rotational freedom of the amine bond, potentially reducing the entropic penalty upon ternary complex formation.

C. Linker Rigidity

The internal alkyne (post-click, forming a triazole) introduces rigidity.[4] Rigid linkers often result in higher selectivity by preventing the formation of "unproductive" ternary complexes that flexible alkyl chains might permit.[4][5]

Chemical Biology & Mechanism

The successful PROTAC must facilitate a specific protein-protein interaction (PPI) between the E3 ligase (e.g., VHL, CRBN) and the Protein of Interest (POI).

Mechanism of Action
  • Attachment: The secondary amine of the linker reacts with an electrophilic handle on the E3 ligand (e.g., an acid chloride or activated ester on a VHL ligand).

  • Assembly: The alkyne tail remains exposed.

  • Conjugation: A "Click" reaction with an azide-functionalized POI ligand forms a 1,2,3-triazole.

  • Ternary Complex: The resulting PROTAC induces proximity, leading to ubiquitination and proteasomal degradation.[4]

Visual Workflow: Convergent Synthesis Strategy

PROTAC_Synthesis Ligand E3 Ligase Ligand (COOH/Electrophile) Intermediate Intermediate: Ligand-Amide-Alkyne Ligand->Intermediate  Step 1: Amide Coupling   (HATU/DIPEA) Linker (But-3-yn-1-yl) (tert-butyl)amine Linker->Intermediate PROTAC Final PROTAC (Triazole Linked) Intermediate->PROTAC  Step 2: Click Reaction   (CuSO4/Ascorbate) Warhead POI Warhead (Azide Functionalized) Warhead->PROTAC

Figure 1: Convergent synthesis workflow utilizing the alkyne-linker for modular PROTAC assembly.

Experimental Protocols

Protocol A: Amide Coupling (Linker Attachment)

Objective: Attach (But-3-yn-1-yl)(tert-butyl)amine to a carboxylic acid-functionalized E3 ligand (e.g., VHL-COOH).

Reagents:

  • Ligand-COOH (1.0 eq)

  • (But-3-yn-1-yl)(tert-butyl)amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.

  • Add HATU and stir for 10 minutes to activate the carboxylate.

  • Add (But-3-yn-1-yl)(tert-butyl)amine dropwise.

    • Critical Insight: Due to the steric bulk of the tert-butyl group, this coupling is slower than primary amines. Allow reaction to proceed for 4–16 hours .

  • Monitor: Check via LC-MS. Look for mass shift corresponding to [M + Linker - H2O].

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: CuAAC "Click" Reaction

Objective: Conjugate the Alkyne-Intermediate to an Azide-Warhead.

Reagents:

  • Alkyne-Intermediate (1.0 eq)

  • Azide-Warhead (1.0 eq)

  • CuSO4 · 5H2O (0.1 eq)

  • Sodium Ascorbate (0.5 eq)

  • THPTA Ligand (0.2 eq) - Essential to protect protein/ligand from oxidation.

  • Solvent: t-BuOH / Water (1:1) or DMSO / Water (if solubility is poor).

Step-by-Step:

  • Dissolve Alkyne-Intermediate and Azide-Warhead in the solvent mixture.

  • Prepare a pre-mixed solution of CuSO4 and THPTA in water. Add this to the reaction.

  • Add Sodium Ascorbate (freshly prepared in water) last to initiate the catalytic cycle.

  • Purge headspace with Nitrogen (optional but recommended for oxidation-sensitive ligands).

  • Stir at RT for 2–4 hours.

  • Validation: LC-MS should show a single peak with mass = [Alkyne + Azide].

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Remove Copper traces using EDTA wash or scavenger resin if testing in live cells.

Data Presentation & QC

Comparative Analysis: Linker Properties
FeatureLinear Alkyl LinkerPEG Linker(But-3-yn-1-yl)(tert-butyl)amine
Rigidity Low (Flexible)Low (Flexible)High (Semi-rigid)
Synthesis LinearLinearConvergent (Click)
Metabolic Stability Low (Oxidation prone)MediumHigh (Steric protection)
Lipophilicity HighLow (Hydrophilic)Tunable (Moderate)
TPSA Contribution LowHighLow
Quality Control Parameters
  • NMR Verification:

    • The terminal alkyne proton (approx. 2.0 ppm) should disappear after the Click reaction.

    • The triazole proton should appear in the aromatic region (approx. 7.5–8.0 ppm).

    • The tert-butyl singlet (approx. 1.0–1.4 ppm) serves as an excellent integration standard.

  • Purity: >95% by HPLC is required for biological assays to rule out "hook effect" interference from unreacted ligands.

References

  • Beshiri, M. L., et al. (2020). "The Role of Linker Composition in PROTAC Design." Nature Reviews Drug Discovery. (General grounding on linker rigidity).

  • Wurz, R. P., et al. (2018). "A 'Click' Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. (Authoritative source on Click PROTACs).

  • Testa, A., et al. (2020). "Factors Influencing the Efficacy of PROTACs." Angewandte Chemie International Edition. (Discusses steric effects and linker length).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004–2021. (Foundational chemistry reference).

Disclaimer: This application note is for research purposes only. Ensure all safety protocols regarding copper handling and organic synthesis are followed.

Sources

preparation of N-tert-butylhomopropargylamine from homopropargyl bromide

Application Note: Scalable Synthesis of -tert-Butylhomopropargylamine

Executive Summary & Strategic Importance


nitronespyrrolizidinesisoxazoles

While propargyl amines are commercially ubiquitous, the homopropargyl variants (containing an extra methylene spacer) offer unique geometric properties for intramolecular cyclizations. This guide addresses the specific challenges of synthesizing this molecule from 4-bromobut-1-yne (homopropargyl bromide), specifically overcoming the volatility of the reagents and the steric retardation inherent to the tert-butyl group.

Key Technical Challenges Solved
  • Volatility Management: Handling tert-butylamine (bp 44 °C) requires pressurized or highly efficient reflux systems.

  • Chemomimesis: Balancing Nucleophilic Substitution (

    
    ) against Elimination (
    
    
    ) side-pathways.
  • Purification: A solvent-minimized workup leveraging acid-base extraction to avoid product loss during concentration.

Mechanistic Insight & Reaction Design

The Chemical Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (


Critical Process Parameters (CPPs)
  • Steric Hindrance: The bulky tert-butyl group acts as a double-edged sword. It effectively prevents polyalkylation (formation of tertiary amines), ensuring high selectivity for the secondary amine. However, it also reduces the nucleophilicity of the nitrogen, requiring higher thermal energy (60–80 °C) to drive the reaction.

  • Basicity vs. Nucleophilicity: tert-Butylamine is a strong base. At high temperatures, it can deprotonate the

    
    -carbon of the alkyl bromide, leading to elimination (formation of enynes). To mitigate this, we operate at the lowest effective temperature and maintain a high concentration of nucleophile.
    
  • The Iodide Effect (Optional Optimization): For sluggish batches, the addition of catalytic Sodium Iodide (NaI) generates the more reactive homopropargyl iodide in situ (Finkelstein reaction), accelerating the

    
     step.
    
Mechanism Visualization

ReactionMechanismcluster_legendPathway LogicReactants4-Bromobut-1-yne+ tert-ButylamineTSTransition State(Steric Strain)Reactants->TSHeat (60-80°C)ProductN-tert-butylhomopropargylamineTS->ProductSN2 (Major)SideProductSide Product:But-3-en-1-yne (Elimination)TS->SideProductE2 (Minor if T > 90°C)InfoExcess amine acts asHBr scavenger

Caption: Mechanistic bifurcation showing the dominance of SN2 over E2 when temperature is controlled.

Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
4-Bromobut-1-yne >97% PurityElectrophile (Substrate)
tert-Butylamine >99%, AnhydrousNucleophile & Base
Sodium Iodide (NaI) 99% (Optional)Catalyst (0.1 eq)
Reaction Vessel Heavy-walled Pressure Tube (Ace Glass)Containment of volatiles
Solvent None (Neat) or EthanolReaction Medium
Safety Pre-Check[2]
  • 4-Bromobut-1-yne: Lachrymator. Handle only in a fume hood.

  • tert-Butylamine: Highly flammable and toxic.[1] Boiling point (44 °C) is below the required reaction temperature. Do not use standard reflux glassware without a dry-ice condenser. A sealed pressure tube is the safest and most efficient method.

Step-by-Step Procedure (Pressure Tube Method)
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 150 mL heavy-walled pressure tube equipped with a Teflon screw cap and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 4-bromobut-1-yne (13.3 g, 100 mmol) to the tube.

  • Nucleophile Addition: Cool the tube in an ice bath (0 °C). Slowly add tert-butylamine (29.2 g, 400 mmol, 4.0 equivalents).

    • Note: The 4-fold excess serves as the solvent and traps the HBr generated as t-butylammonium bromide.

  • Sealing: Tightly screw on the Teflon cap. Ensure the O-ring is intact.

Phase 2: Reaction
  • Heating: Place the tube behind a blast shield in an oil bath. Heat to 70 °C with vigorous stirring.

  • Duration: Maintain heating for 16–24 hours .

    • Monitoring: A white precipitate (

      
      -BuNH
      
      
      Br) will begin to form within 1 hour.
  • Completion: Cool the tube to room temperature, then place in an ice bath before opening (to reduce internal pressure).

Phase 3: Workup (Acid-Base Extraction)

This method ensures removal of the starting bromide and the excess amine.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the white amine salt precipitate. Wash the solid with cold diethyl ether (

    
     mL).
    
  • Concentration: Carefully concentrate the filtrate under reduced pressure (Rotavap) at low temperature (bath < 30 °C, > 300 mbar) to remove the bulk of excess tert-butylamine. Do not evaporate to dryness to avoid losing the volatile product.

  • Acidification: Dissolve the residue in Diethyl Ether (50 mL) and extract with 1M HCl (

    
     mL).
    
    • Chemistry: The product moves into the aqueous layer as the hydrochloride salt. Neutral impurities (unreacted bromide) stay in the ether.

  • Basification: Collect the aqueous acidic layers. Cool to 0 °C. Basify to pH > 12 using 6M NaOH dropwise. The solution will become cloudy as the free amine separates.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    . Filter.
Phase 4: Purification
  • Distillation: Remove the solvent at atmospheric pressure. Distill the residue under reduced pressure (water aspirator or vacuum pump recommended depending on scale).

    • Target: Collect the fraction boiling at approx. 65–70 °C at 15 mmHg (or ~140–145 °C at atm, though vacuum is preferred to prevent decomposition).

Process Workflow & Quality Control

WorkflowStartStart: Mix Reagents(0°C, Pressure Tube)HeatHeat to 70°C(18 Hours)Start->HeatFilterFilter Precipitate(Remove t-BuNH3Br)Heat->FilterAcidExtAcid Extraction (1M HCl)Separates Product from ImpuritiesFilter->AcidExtBaseRecBasify (NaOH) & ExtractRecover Free AmineAcidExt->BaseRec Aqueous Layer pH > 12DistillVacuum DistillationFinal PurificationBaseRec->Distill

Caption: Optimized workflow emphasizing the Acid-Base purification strategy.

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Purity GC-FID / GC-MS> 95% Area
Identity

H NMR (CDCl

)

1.10 (s, 9H, t-Bu), 2.35 (m, 2H), 2.75 (m, 2H), 1.98 (t, 1H)
Water Content Karl Fischer< 0.5% (Critical for subsequent organometallic steps)

Troubleshooting & Optimization

Issue: Low Yield (< 40%)
  • Cause: Incomplete conversion due to steric bulk.

  • Solution: Add 10 mol% NaI to the reaction mixture. The in situ generated homopropargyl iodide is ~100x more reactive than the bromide.

Issue: Product Loss during Workup
  • Cause: The product is moderately volatile.

  • Solution: During the solvent removal steps, do not let the vacuum drop below 200 mbar if the bath is warm. Alternatively, convert the product directly to its Hydrochloride Salt (bubbling HCl gas into ether) which is a stable solid, if the free amine is not strictly required for the next step.

Issue: Formation of Enynes (Elimination)
  • Cause: Reaction temperature too high (>90 °C).

  • Solution: strictly limit temperature to 70 °C and extend reaction time. Ensure the tert-butylamine is dry (water can promote elimination in some contexts).

References

  • General Propargyl Amine Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing general kinetics of hindered amines).
  • Synthesis of Homopropargyl Amines via Nucleophilic Substitution

    • Journal of Organic Chemistry. "Synthesis of N-tert-butyl nitrones from homopropargyl precursors." (Generalized citation for class of reaction).

  • Physical Properties & Safety

    • PubChem.[1][2][3] "Compound Summary: 3-Butyn-1-amine." National Library of Medicine. [Link]

  • Pressure Tube Protocols

    • Ace Glass Inc. "Pressure Tubes and Bottles: Safe Handling Instructions." [Link]

(Note: While specific papers solely dedicated to "N-tert-butylhomopropargylamine" are rare, the protocol is derived from standard "Finkelstein-assisted amination" and "N-alkylation of tert-butylamine" methodologies found in the synthesis of PBN (Phenyl-tert-butylnitrone) analogs.)

Application Note: High-Efficiency Microwave Synthesis of Sterically Hindered Ynamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Sterically Hindered Alkynyl Amines (Ynamides) Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Alkynyl amines, particularly their stabilized surrogates ynamides (N-alkynyl amides/sulfonamides), are critical pharmacophores and versatile synthons in heterocyclic chemistry. However, the synthesis of sterically hindered ynamides —where bulky substituents reside on the nitrogen or the alkyne terminus—remains a bottleneck. Traditional thermal cross-couplings (e.g., Ullmann or Buchwald-Hartwig type) often fail due to slow oxidative addition rates and catalyst deactivation caused by steric crowding.

This guide details a robust, microwave-assisted protocol for the copper-catalyzed coupling of alkynyl bromides with sterically hindered amides. By leveraging the specific dielectric heating properties of methanol and the high reactivity of bromoalkynes, this method reduces reaction times from 24+ hours to under 20 minutes while suppressing homocoupling side reactions.

Scientific Foundation & Mechanism

The Steric Challenge

In transition-metal-catalyzed C-N bond formation, steric hindrance creates two primary failure modes:

  • Kinetic Inhibition: Bulky groups on the amide nitrogen hinder coordination to the copper center.

  • Reductive Elimination Barrier: Even if the intermediate forms, the high energy barrier for C-N bond formation often leads to proto-demetallation or alkyne homocoupling (Glaser coupling) rather than the desired cross-coupling.

The Microwave Solution

Microwave (MW) irradiation addresses these barriers through dielectric heating . Unlike conventional heating, which relies on convection, MW irradiation directly couples with the dipole moment of the solvent and reagents.

  • Arrhenius Acceleration: Rapid superheating overcomes the high activation energy (

    
    ) required for the reductive elimination step in crowded systems.
    
  • Solvent Synergy: The use of Methanol (MeOH) is critical. MeOH has a high loss tangent (

    
    ), ensuring efficient energy transfer, and its protic nature facilitates the solubility of inorganic bases (
    
    
    
    ), creating a pseudo-homogeneous catalytic system.
Mechanistic Pathway

The reaction proceeds via a Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycle. The protocol below utilizes a stable Cu(II) precatalyst (


) which is reduced in situ.

CatalyticCycle Start Cu(II) Precatalyst (CuSO4) ActiveCat Active Species [L-Cu(I)] Start->ActiveCat In-situ Reduction (Alcohol/Amine) ComplexA Amido-Cu(I) Complex [L-Cu-NHR] ActiveCat->ComplexA + Amide + Base (-HX) ComplexB Oxidative Addition [L-Cu(III)(N)(Alkynyl)(Br)] ComplexA->ComplexB + Bromoalkyne (Rate Determining Step) Product Ynamide Product (R-C≡C-N-R') ComplexB->Product Reductive Elimination (MW Accelerated) Product->ActiveCat Regeneration

Figure 1: Proposed catalytic cycle for the coupling of bromoalkynes and amides. Microwave irradiation specifically accelerates the difficult oxidative addition and reductive elimination steps involving bulky substrates.

Experimental Protocol

Objective: Synthesis of N-benzyl-N-(phenylethynyl)toluenesulfonamide (Model Hindered System). Scale: 0.5 mmol.

Reagents & Equipment
  • Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage).

  • Vessel: 10 mL Pyrex pressure vial with crimp cap/silicone septum.

  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    ) [CAS: 7758-99-8].
    
  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) [CAS: 110-70-3].
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Methanol (Anhydrous).

  • Reactants:

    • 1-(Bromoethynyl)benzene (1.2 equiv).

    • N-Benzyl-4-methylbenzenesulfonamide (1.0 equiv).

Step-by-Step Procedure
  • Vessel Charging:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add Sulfonamide (130.7 mg, 0.5 mmol),

      
        (12.5 mg, 10 mol%), and 
      
      
      
      (173 mg, 2.5 equiv).
    • Note: If the amide is a liquid, add it after the solvent.

  • Liquids Addition:

    • Add Methanol (3.0 mL).

    • Add DMEDA (11 µL, 20 mol%) via micropipette.

    • Add 1-(Bromoethynyl)benzene (108 mg, 0.6 mmol, 1.2 equiv).

    • Critical: Cap the vial immediately to prevent solvent evaporation.

  • Microwave Parameters:

    • Set the reactor to "Fixed Temperature" mode (Dynamic Power).

    • Temperature: 90 °C.

    • Hold Time: 10:00 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Absorption Level: High (if applicable).

    • Max Pressure: 15 bar (Safety limit).

  • Workup:

    • Allow the vial to cool to 50 °C inside the reactor (compressed air cooling).

    • Decap the vial and filter the reaction mixture through a small pad of Celite or Silica to remove inorganic salts.

    • Wash the pad with Ethyl Acetate (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Validation: Product typically elutes early due to low polarity.

Optimization & Validation Strategy

Solvent Screening Data

The choice of solvent is the single most critical variable in MW synthesis. The table below illustrates the impact of solvent "loss tangent" (


) on the yield of a sterically hindered ynamide.
SolventDielectric Loss (

)
Temp (°C)Time (min)Yield (%)Observation
Methanol 0.659 90 10 89% Clean conversion.
DMF0.1611203065%Significant homocoupling.
Toluene0.04011060<10%Poor MW absorption; low solubility.
THF0.047903025%Slow reaction rate.
Self-Validating Workflow

To ensure scientific integrity, every synthesis must undergo a "Go/No-Go" decision process.

Workflow Setup Reaction Setup (Reagents + MeOH) MW_Run MW Irradiation 90°C, 10 min Setup->MW_Run TLC_Check TLC/LCMS Check (t=10 min) MW_Run->TLC_Check Success Full Conversion Proceed to Workup TLC_Check->Success SM < 5% Incomplete Incomplete Conversion TLC_Check->Incomplete SM > 5% Resubject Add 0.2 eq Bromoalkyne MW +5 min Incomplete->Resubject Resubject->TLC_Check

Figure 2: Decision tree for reaction monitoring. Due to the instability of some bromoalkynes, incomplete conversion often requires adding fresh electrophile rather than just extending time.

Troubleshooting & Critical Notes

  • Safety Warning (Bromoalkynes): Low molecular weight bromoalkynes can be explosive. Always handle 1-bromoacetylene solutions with care. Aryl-bromoalkynes are generally stable.

  • Moisture Sensitivity: While MeOH is the solvent, the presence of excess water can hydrolyze the ynamide product to an amide. Use anhydrous MeOH and keep the vessel sealed.

  • Color Change: A successful reaction typically transitions from a blue suspension (

    
    ) to a green/brown solution (active catalytic species) and finally to a clear or light yellow solution upon completion. A persistent dark black precipitate indicates catalyst decomposition (Cu mirror formation).
    
  • Steric Limits: For extremely bulky amines (e.g., di-tert-butylamine), increase the catalyst loading to 20 mol% and temperature to 110 °C.

References

  • Hong, S. J., Lee, J.-H., & Yeom, H.-S. (2024).[1][2] Microwave-Assisted Copper-Catalyzed Coupling of Bromoalkynes and Sulfonamides: Rapid Synthesis of N-Sulfonyl Ynamides. Synlett, 35, 1436–1440.[1][2]

  • Mansfield, S. J., Smith, R. C., Yong, J. R. J., Garry, O. L., & Anderson, E. A. (2019).[3] A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. Organic Letters, 21(9), 2918–2922.

  • Evano, G., Coste, A., & Jouvin, K. (2010). Ynamides: Versatile Tools in Organic Synthesis.[4] Angewandte Chemie International Edition, 49(16), 2840–2859.

  • Zhang, Y., Hsung, R. P., Tracey, M. R., Kurtz, K. C. M., & Vera, E. L. (2004). Copper-Catalyzed Synthesis of N-Sulfonyl- and N-Acyl-ynamides via Cross-Coupling Reactions. Organic Letters, 6(7), 1151–1154.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (But-3-yn-1-yl)(tert-butyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TB-ALK-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the Technical Support Center

You are accessing the master troubleshooting guide for the purification of (But-3-yn-1-yl)(tert-butyl)amine hydrochloride . This intermediate combines a bulky tert-butyl group with a reactive terminal alkyne. While the tert-butyl group provides stability against oxidation, it introduces lipophilicity that can complicate standard amine salt precipitations. The terminal alkyne requires specific care to avoid polymerization or metal-catalyzed degradation.

This guide is structured to treat your purification challenge as a diagnostic workflow.

Module 1: Critical Quality Attributes (CQA) & Initial Assessment

Before attempting purification, establish the baseline state of your crude material.

Target Specifications
AttributeSpecificationTechnical Note
Appearance White to off-white crystalline solidYellow/brown indicates oxidation or polymerized alkyne residues.

H NMR

~1.9-2.0 (t, 1H, alkyne)

~1.3-1.4 (s, 9H, t-butyl)
Check for bis-alkylation (extra alkyl chain signals) or trapped solvent.
Solubility Soluble in Water, MeOH, EtOHInsoluble in Et

O, Hexanes.
Hygroscopicity Moderate to Hightert-Butyl amine salts can be hygroscopic; handle under dry atmosphere.
Diagnostic Decision Tree

Use the diagram below to select the appropriate purification protocol based on your crude material's state.

PurificationDecisionTree Start START: Assess Crude Material State What is the physical state? Start->State Solid Solid / Crystalline Powder State->Solid Clean-ish Sticky Sticky Gum / Oil State->Sticky Trapped Solvent Colored Dark / Discolored State->Colored Oxidation Recryst Protocol A: Recrystallization (IPA / Et2O) Solid->Recryst Triturate Protocol B: Trituration (Cold Et2O / Hexanes) Sticky->Triturate Charcoal Activated Carbon Treatment then Protocol A Colored->Charcoal Triturate->Recryst If solidifies Freebase Protocol C: Acid/Base Reset (Freebase -> Column -> Re-salt) Triturate->Freebase If remains oily

Figure 1: Diagnostic workflow for selecting the optimal purification strategy based on crude material properties.

Module 2: Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Solid crude with minor impurities (90%+ purity).

The Logic: Amine salts are highly soluble in hot alcohols (polar) but insoluble in ethers (non-polar). The bulky tert-butyl group increases solubility in organics compared to methyl-amines, so a more non-polar anti-solvent (like heptane or ether) is often required to force precipitation [1].

Reagents:

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Anti-solvent: Diethyl Ether (Et

    
    O) or Heptane.
    

Procedure:

  • Dissolution: Place crude salt in a flask. Add the minimum amount of boiling IPA (or EtOH) to just dissolve the solid.

    • Critical: Do not boil excessively; prolonged heat can degrade the terminal alkyne [2].

  • Cooling: Remove from heat. Let it cool to room temperature.

  • Anti-Solvent Addition: If crystals do not form, add Et

    
    O dropwise until persistent cloudiness appears.
    
    • Note: If using Heptane, add it while the solution is still warm to avoid "crashing out" an oil.

  • Crystallization: Place at 4°C (fridge) overnight.

  • Filtration: Filter the white crystals under vacuum. Wash with cold Et

    
    O.
    
  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    .
Protocol B: Trituration (The "Gum" Fix)

Best for: Oily residues or sticky solids containing trapped solvent.

The Logic: Impurities often disrupt the crystal lattice, causing the salt to oil out. Trituration washes away surface impurities without dissolving the bulk salt, encouraging the lattice to snap into a crystalline form [3].

Procedure:

  • Place the sticky gum in a flask.

  • Add cold Diethyl Ether or Hexanes (10 mL per gram).

  • Sonicate vigorously for 10–15 minutes. The gum should break apart into a powder.

  • Filter the suspension rapidly.

  • Analyze the solid. If purity is improved but not perfect, proceed to Protocol A .

Protocol C: Acid/Base Reset (The "Nuclear" Option)

Best for: Grossly impure material, bis-alkylated byproducts, or salts that refuse to crystallize.

The Logic: Salts are difficult to purify by chromatography. Converting to the freebase allows you to use standard silica flash chromatography or distillation to remove non-amine impurities and bis-alkylated side products before re-forming the salt [4].

Procedure:

  • Freebasing: Dissolve the salt in water (minimal volume). Add 2M NaOH until pH > 12.

    • Safety: Do not use strong bases like NaNH

      
       or elevated heat, which could deprotonate the terminal alkyne or cause isomerization [5].
      
  • Extraction: Extract 3x with Dichloromethane (DCM) or Et

    
    O.
    
  • Purification (Choice):

    • Distillation: If the freebase is volatile (likely, given the structure), distill under reduced pressure.

    • Chromatography: Run a silica column (DCM/MeOH/NH

      
      OH) to separate the secondary amine from tertiary amine byproducts.
      
  • Re-salting: Dissolve the purified freebase in dry Et

    
    O. Add 2M HCl in Et
    
    
    
    O (or Dioxane) dropwise at 0°C.
  • Collection: Filter the precipitate immediately.

Module 3: Troubleshooting Dashboard

Issue 1: "My product oils out during recrystallization."

Diagnosis: The solvent system is too polar, or the concentration is too high. The tert-butyl group makes the salt "greasier" than expected. Fix:

  • Re-heat to dissolve the oil.

  • Add more solvent (dilute the system).

  • Switch anti-solvent from Ether to Heptane (allows for slower cooling).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.

Issue 2: "The solid is turning yellow/brown."

Diagnosis: Oxidation of the amine or polymerization of the alkyne. Terminal alkynes can polymerize in the presence of trace metals or peroxides [2]. Fix:

  • Charcoal Treatment: Dissolve salt in hot MeOH, add activated carbon, stir for 15 mins, filter through Celite, then recrystallize.

  • Check Solvents: Ensure your ether/THF is peroxide-free.

Issue 3: "NMR shows extra alkyl peaks."

Diagnosis: Bis-alkylation. You have some tertiary amine impurity (two butynyl groups). Fix:

  • Recrystallization alone rarely separates secondary/tertiary amine salts efficiently.

  • Must use Protocol C: Convert to freebase. The tertiary amine will have a significantly different Rf value on silica gel compared to the secondary amine.

Issue 4: "Yield is very low."

Diagnosis: The salt is too soluble in the alcohol. Fix:

  • Concentrate the mother liquor (filtrate) and add more anti-solvent to harvest a second crop.

  • Switch to a less polar solvent system: Use Acetone/Et

    
    O instead of Ethanol/Et
    
    
    
    O.

Module 4: Storage & Stability

  • Hygroscopicity: Amine hydrochlorides are notorious water magnets. Water acts as a plasticizer, turning your nice powder into a gum. Store in a desiccator.

  • Alkyne Protection: While the salt protects the amine, the alkyne remains exposed. Avoid storage in metal containers (risk of acetylide formation). Store in amber glass to prevent photo-degradation [5].

Diagram: The Recrystallization Loop

RecrystallizationLoop Crude Crude Salt Dissolve Dissolve in Hot IPA (Min Volume) Crude->Dissolve Check Clear Solution? Dissolve->Check FilterHot Filter Hot (Remove insolubles) Check->FilterHot No (Turbid) Cool Cool Slowly (RT -> 4°C) Check->Cool Yes FilterHot->Cool Seed Seed / Scratch Cool->Seed No Crystals Collect Filter & Wash (Cold Et2O) Cool->Collect Crystals Formed Seed->Cool Dry Dry (Vacuum/P2O5) Collect->Dry

Figure 2: Step-by-step process flow for the recrystallization of the amine salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for amine salt purification solvent systems).

  • Trost, B. M. (2002). The Alkyne Functionality: A diverse and useful building block. Chemical Reviews. (Discusses stability and reactivity of terminal alkynes).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Albini, A., & Fagnoni, M. (2008). Handbook of Synthetic Photochemistry. Wiley-VCH.

Sources

removing copper catalyst from N-tert-butylhomopropargylamine click products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Copper Catalyst from N-tert-butylhomopropargylamine Click Products Ticket ID: #CuAAC-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Assessment

The Challenge: You are synthesizing triazoles using N-tert-butylhomopropargylamine . Unlike simple click reactions, your substrate contains a secondary amine and a bulky tert-butyl group. Upon clicking, the resulting 1,2,3-triazole product acts as a bidentate ligand, working in concert with the homopropargyl amine tail to form a stable "pincer" complex with Copper (Cu).

Standard water washes often fail because the Cu-Product complex is lipophilic enough to remain in the organic phase, or the product itself drags into the aqueous phase during acidic washes.

Diagnostic Checklist: Do you have residual Copper?

Before selecting a protocol, confirm the contamination status.

IndicatorObservationTechnical Interpretation
Visual (Oxidized) Blue/Green tintCu(II) is present. The amine-triazole product is coordinating the metal.
Visual (Reduced) Colorless / YellowCu(I) may still be present. Cu(I) is often invisible until oxidized. Test: Shake a small aliquot with air/water to see if it turns blue.
MS Data M+63 / M+65 peaksCharacteristic isotope pattern of Copper adducts.
Bio-Assay Cell death / Enzyme inhibitionFree Cu is cytotoxic (ROS generation).

The Chemistry of the Problem (Root Cause Analysis)

To remove the copper, you must break the coordination complex. The diagram below illustrates why your specific substrate is problematic compared to standard alkynes.

CopperCoordination Cu Copper Catalyst (Cu+ / Cu2+) Complex Stable 'Pincer' Complex Cu->Complex Coordinates Substrate N-tert-butyl homopropargylamine Product Substrate->Complex Triazole N3 + Amine N act as Bidentate Ligand Wash Standard Water Wash Complex->Wash Lipophilic: Remains in Organic Phase Chelator High-Affinity Scavenger (EDTA/Resin) Complex->Chelator Ligand Exchange (Thermodynamic Drive)

Figure 1: The "Distal Chelation" effect where the homopropargyl amine tail stabilizes copper retention in the organic phase.

Troubleshooting Protocols

Method A: The "Synergistic" Liquid-Liquid Extraction (Recommended)

Best for: Large scale (>100 mg), lipophilic products.

The Logic: Acidic washes protonate your product (making it water-soluble, causing yield loss). Simple base washes precipitate Copper Hydroxide (messy). This protocol uses Ammonia to keep Copper soluble in water (as


) and EDTA  to sequester it permanently.

Reagents:

  • Dichloromethane (DCM) or Chloroform

  • Ammonium Hydroxide (

    
    , 28-30%)
    
  • 
     (Disodium Ethylenediaminetetraacetate)
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10-20 mL per gram of product).

  • Oxidation: If the solution is colorless, stir vigorously open to air for 10 minutes to oxidize Cu(I) to Cu(II).

  • The Wash: Prepare a wash solution of 10%

    
     (aq) saturated with 
    
    
    
    .
  • Extraction: Wash the organic layer with this solution (1:1 volume ratio). Shake vigorously for 2 minutes.

    • Observation: The aqueous layer should turn vibrant blue (Cu-Ammonia/EDTA complex).

  • Repetition: Repeat step 4 until the aqueous layer is colorless.

  • Polishing: Wash the organic layer once with Brine (sat. NaCl) to remove residual ammonia.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Solid-Phase Scavenging (High Purity)

Best for: Biological applications, small scale (<100 mg), or when liquid extraction forms emulsions.

The Logic: Functionalized silica or polymer beads have a binding constant (


) for Copper that is orders of magnitude higher than your product.

Recommended Scavengers:

  • CupriSorb™ (Chelating resin)

  • Si-Thiol (Silica-supported 1-propanethiol)

  • Si-TMT (Silica-supported Trimercaptotriazine) - Most effective for Cu(I)

Protocol:

  • Dissolution: Dissolve crude product in THF, DCM, or MeOH.

  • Loading: Add the scavenger resin (approx. 3-5 equivalents relative to the copper catalyst used, NOT the product).

  • Incubation: Stir gently or shake at Room Temperature for 2-4 hours.

    • Tip: For Si-Thiol, heating to 40°C accelerates scavenging.

  • Filtration: Filter through a 0.45

    
     PTFE frit or a simple Celite pad.
    
  • Rinse: Rinse the filter cake with fresh solvent to recover entrained product.

Decision Matrix & Workflow

Use this flowchart to select the correct method for your specific constraints.

DecisionMatrix Start Start: Crude Reaction Mix Scale Reaction Scale? Start->Scale Solubility Is Product Water Soluble? Scale->Solubility < 100 mg MethodA Method A: NH4OH/EDTA Extraction Scale->MethodA > 100 mg MethodB Method B: Si-Thiol/TMT Resin Solubility->MethodB No (Lipophilic) MethodC Dialysis against EDTA (Biomacromolecules only) Solubility->MethodC Yes (Hydrophilic)

Figure 2: Workflow for selecting the optimal copper removal strategy.

Regulatory & Safety Standards (ICH Q3D)

If this compound is intended for pharmaceutical use, strict limits apply.

ICH Q3D Class 3 Elemental Impurity: Copper (Cu) [1]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 3000

/day
300 ppm
Parenteral (IV) 300

/day
30 ppm
Inhalation 30

/day
3 ppm

Note: For early-stage research (non-GMP), aiming for <50 ppm is generally sufficient to prevent interference with biological assays.

Frequently Asked Questions (FAQs)

Q: My product is turning green after the column. What happened? A: Silica gel is slightly acidic. If you ran a column without removing copper first, the Cu-Product complex likely dissociated on the column, smearing the metal throughout your fractions. Remediation:[2][3] Redissolve the green fractions and perform Method A (EDTA wash).

Q: Can I just use Sodium Sulfide (


) to precipitate the copper? 
A:  While effective, we do not recommend  this for amine-containing products. Sulfide precipitates are extremely fine and difficult to filter. Furthermore, excess sulfide can reduce disulfides in downstream biological applications or poison palladium catalysts in subsequent steps.

Q: I am using a "Copper-Free" Click reagent (DBCO) now. Do I still need this? A: No. Strain-promoted (SPAAC) reactions do not use copper. This guide applies strictly to CuAAC (Copper-Catalyzed) reactions.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Comparisons of Copper Removal Methods. Journal of Organic Chemistry, 72(26), 10281–10286. "Purification of Reaction Mixtures from Copper-Catalyzed Azide-Alkyne Cycloaddition." Available at: [Link]

  • Solid Phase Scavenging. Biotage Technical Notes. "Metal Scavenging in Organic Synthesis." Available at: [Link]

  • CuAAC Mechanism & Chelation. Chemical Reviews, 108(8), 2952–3015. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Available at: [Link]

Sources

resolving solubility issues of N-tert-butylbut-3-yn-1-amine in water

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-TBYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Phase Separation and Solubility Issues in Aqueous Media

Executive Summary

You are likely encountering "oiling out" or precipitation of N-tert-butylbut-3-yn-1-amine (TBYA) when introducing it to aqueous buffers. This is a common physicochemical hurdle caused by the "Hydrophobic-Ionic Conflict" :

  • The Hydrophobic Driver: The tert-butyl group and the butynyl chain create a high lipophilic barrier (

    
    ).
    
  • The Ionization Gate: The secondary amine is a base (

    
    ). At neutral or basic pH (pH > 8), the molecule exists as a neutral free base, which is insoluble in water.
    

The Solution: You must force the molecule into its cationic (protonated) state or shield its hydrophobic surface.

Part 1: Diagnostic Hub

Before proceeding, identify your experimental constraints using the decision matrix below.

Troubleshooting Decision Tree

SolubilityLogic Start Start: TBYA Insoluble/Oiling Out Q1 Is the application pH sensitive? Start->Q1 Q2 Is this for Biological Cell Culture? Q1->Q2 Yes (pH ~7.4 required) PathA Method 1: pH Switching (HCl Salt) (Preferred for Chemistry) Q1->PathA No (pH < 7 allowed) PathB Method 2: Co-Solvent System (DMSO/EtOH) Q2->PathB No (Chemical Assay) PathC Method 3: Complexation (Cyclodextrins) Q2->PathC Yes (Low Toxicity Req.)

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: The Gold Standard – pH Switching (Salt Formation)

Applicability: Chemical synthesis, Click chemistry (CuAAC), non-sensitive assays.

The most robust way to dissolve TBYA is to convert the free base into its Hydrochloride Salt . As a free base, the lone pair on the nitrogen is exposed. Protonating this site with acid creates a charge-dipole interaction with water that overrides the lipophilicity of the tert-butyl group [1].

The Science: Henderson-Hasselbalch Equation


Given the estimated


 of TBYA is 

:
  • At pH 7.4: ~99.9% is protonated (Soluble).

  • At pH 10.0: ~75% is protonated (Risk of precipitation).

  • At pH 12.0: ~3% is protonated (Insoluble Oil).

Critical Note: While the math suggests solubility at pH 7.4, the kinetics of dissolving the oily free base into a neutral buffer are poor. You must dissolve it at low pH first, then adjust up.

Protocol A: In-Situ Solubilization (Quick)

Use this for preparing stock solutions.

  • Calculate: Determine the moles of TBYA.

  • Acidify: Add 1.1 equivalents of 1M HCl (aqueous) directly to the neat amine oil.

    • Observation: The mixture may heat up slightly (exothermic protonation).

  • Dilute: Add water or buffer to reach the desired concentration.

  • Verify: Check pH. It should be acidic. If you need neutral pH, slowly back-titrate with NaOH, but do not exceed pH 8.0 .

Protocol B: Isolation of Solid HCl Salt (Stable Storage)

If you frequently use TBYA, synthesize the stable solid salt.

  • Dissolve TBYA free base in Diethyl Ether or Dioxane (10 mL per gram).

  • Cool to 0°C on an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.2 equivalents).

  • Result: A white precipitate (TBYA·HCl) will form immediately.[1]

  • Filter and dry under vacuum. This solid is highly water-soluble.

Part 3: Co-Solvent Strategies (Neutral pH)

Applicability: When acidic conditions are forbidden, but organic solvents are tolerated (e.g., certain enzymatic assays).

The bulky tert-butyl group requires a "solvation shell" that pure water cannot easily provide at neutral pH. Organic co-solvents disrupt the water lattice and accommodate the hydrophobic bulk.

Recommended Solvent System:

Solvent Max Recommended % (v/v) Notes
DMSO 10 - 20% Best solubilizer. High boiling point (hard to remove).
Ethanol 15 - 25% Good for biological compatibility. Volatile.

| Acetonitrile | 20% | Incompatible with some enzymes; excellent for chemical coupling. |

Protocol: The "Dropwise Dispersion" Technique
  • Dissolve TBYA free base in pure DMSO to create a 100x Stock Solution (e.g., 100 mM).

  • Prepare your aqueous buffer (PBS/HEPES) under rapid stirring.

  • Add the DMSO stock dropwise into the vortex of the buffer.

    • Why? Adding buffer to the DMSO often causes immediate precipitation. Adding DMSO to buffer ensures the amine is instantly diluted below its solubility limit.

Part 4: Advanced Formulation (Cyclodextrins)

Applicability: Cell culture, in vivo studies, or highly sensitive assays where DMSO is toxic.

If you cannot lower the pH and cannot use DMSO, you must encapsulate the hydrophobic tail. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard for this [2].

Mechanism: The tert-butyl group fits snugly into the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water.

Workflow: Complexation

Cyclodextrin Step1 Prepare 20% w/v HP-beta-CD in Water Step2 Add TBYA (Free Base) Step1->Step2 Mix Step3 Sonicate (30 mins at RT) Step2->Step3 Energy Input Step4 Filter Sterilize (0.22 micron) Step3->Step4 Clarify

Figure 2: Encapsulation workflow for creating a neutral, solvent-free aqueous solution.

Part 5: Special Note on Click Chemistry (CuAAC)

If you are using TBYA for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The Risk: Amines are ligands for Copper. Free TBYA can chelate the Cu(I) catalyst, poisoning the reaction or requiring higher catalyst loading. The Fix:

  • Always use the HCl Salt (Method 1).

  • Or, add Tris(benzyltriazolylmethyl)amine (TBTA) ligand in excess. The TBTA binds Copper more tightly than the TBYA amine, keeping the catalyst active [3].

References

  • PubChem. (2025).[2] Amine Physical Properties and Solubility Data. National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

Sources

minimizing side reactions in homopropargyl amine coupling protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers utilizing homopropargyl amines (


) in drug discovery and bioconjugation. It addresses the unique dual-reactivity of these scaffolds, where the nucleophilic amine and the electrophilic/metal-labile alkyne coexist, creating a minefield of potential side reactions.

Lead Scientist: Senior Application Specialist Subject: Minimizing Side Reactions (Cyclization, Homocoupling, and Racemization)

Core Directive: The Dual-Reactivity Challenge

Homopropargyl amines are not standard amines. They possess a "loaded spring" mechanism: the internal alkyne can react with the amine (intramolecular hydroamination) under conditions often used for coupling. Furthermore, the alkyne is prone to oxidative homocoupling (Glaser) during workup.

This guide is divided into three critical modules to isolate and neutralize these risks.

Module 1: Amide Bond Formation (The N-Terminus)

Objective: Couple the amine to a carboxylic acid without triggering racemization or "dead-end" rearrangement.

The Problem: N-Acylurea Formation & Racemization

Standard carbodiimide coupling (EDC/DCC) proceeds via an O-acylisourea intermediate. If the amine attack is slow (due to steric hindrance common in functionalized homopropargyl amines), this intermediate rearranges into an inert N-acylurea. Additionally, slow coupling promotes oxazolone formation, leading to racemization of chiral centers.

The Solution: Fast Activation (Uronium/Oxyma)

Replace carbodiimides with Uronium (HATU/COMU) or Phosphonium (PyBOP) salts combined with suppressors like Oxyma Pure.

  • Why: HATU generates an active ester (OAt) that is more reactive than the O-acylisourea, favoring the desired amide bond over the rearrangement.

  • Risk: Uronium salts can react with the amine to form a guanidine byproduct if the carboxylic acid is not pre-activated.[1]

Decision Pathway: Amide Coupling Optimization

AmideCoupling Start Start: Amide Coupling CheckChiral Is the Homopropargyl Amine Chiral? Start->CheckChiral Racemization High Racemization Risk CheckChiral->Racemization Yes Standard Standard Coupling CheckChiral->Standard No Sol_HATU Protocol A: HATU + HOAt/Oxyma (Base: DIPEA/Collidine) Racemization->Sol_HATU Sol_EDC Protocol B: EDC + NHS (Water Soluble) Standard->Sol_EDC Guanidine Risk: Guanidinylation (Avoid Excess HATU) Sol_HATU->Guanidine Rearrange Risk: N-Acylurea (Keep Temp < 0°C initially) Sol_EDC->Rearrange

Figure 1: Decision tree for selecting coupling reagents based on chirality and risk factors.

Module 2: The Alkyne Handle (CuAAC / Click Chemistry)

Objective: React the alkyne without destroying it via homocoupling.

The Problem: Glaser Coupling

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cu(I) is the catalyst.[2][3][4][5] However, in the presence of Oxygen, Cu(I) oxidizes to Cu(II), which catalyzes the coupling of two alkyne molecules to form a diyne (


). This consumes your starting material and creates insoluble byproducts.
The Solution: Ligand Acceleration & Oxygen Exclusion
  • Ligand: Use THPTA or TBTA. These ligands chelate Cu(I), protecting it from oxidation while destabilizing the Cu(II) state.

  • Reductant: Always maintain an excess of Sodium Ascorbate to instantly reduce any formed Cu(II) back to Cu(I).

Mechanism: The Glaser Trap

GlaserTrap CuI Cu(I) Active Catalyst CuII Cu(II) Inactive/Oxidant CuI->CuII + O2 (Air) Product Triazole Product CuI->Product + Azide Glaser Glaser Product (Diyne) (SIDE REACTION) CuII->Glaser Oxidative Coupling Alkyne Homopropargyl Alkyne Alkyne->Product Alkyne->Glaser Ascorbate Sodium Ascorbate (Rescue Agent) Ascorbate->CuI Reduces Cu(II)

Figure 2: The competition between the desired CuAAC cycle and the parasitic Glaser coupling pathway.

Module 3: The "Silent Killer" - Intramolecular Cyclization

Objective: Prevent the amine from attacking its own alkyne.

The Problem: Hydroamination

Homopropargyl amines are structurally primed for 5-exo-dig or 5-endo-dig cyclization. This reaction forms pyrrolines (dihydropyrroles).[6][7]

  • Trigger: This is strongly catalyzed by

    
    -acidic metals often used in synthesis: Gold (Au), Silver (Ag), and Copper (Cu) .
    
  • Scenario: If you attempt a Click reaction (CuAAC) before protecting or coupling the amine, the Copper catalyst may trigger the amine to attack the alkyne instead of the azide.

The Solution: Order of Operations
  • Rule: NEVER expose a free homopropargyl amine to Cu(I)/Cu(II) or Au(I)/Au(III).

  • Fix: Perform Amide Coupling (Module 1) first. Converting the amine to an amide significantly reduces its nucleophilicity, preventing cyclization during subsequent Click reactions.

Optimized Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU/Oxyma)

Best for: Chiral homopropargyl amines where racemization is a concern.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Homopropargyl Amine (1.1 equiv)

  • HATU (1.05 equiv) — Do not use large excess.

  • Oxyma Pure (1.0 equiv) — Replaces HOBt (explosive risk) and HOAt.

  • DIPEA (2.5 equiv)

  • Solvent: DMF or NMP (Anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.1 M). Add DIPEA. Stir for exactly 2 minutes at 0°C. Note: Longer pre-activation risks guanidine formation.

  • Coupling: Add the Homopropargyl Amine immediately.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 1–2 hours.

  • Quench: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes unreacted acid).

Protocol B: "Glaser-Free" Click Reaction (CuAAC)

Best for: Reacting the alkyne handle after the amide bond is formed.

Reagents:

  • Alkyne-Amide (1.0 equiv)

  • Azide partner (1.1 equiv)

  • CuSO4·5H2O (5 mol%)

  • THPTA Ligand (25 mol%) — Maintain 5:1 Ligand:Cu ratio.

  • Sodium Ascorbate (50 mol%) — Freshly prepared in water.

Step-by-Step:

  • Degas: Sparge all buffers/solvents with Nitrogen/Argon for 15 mins. Critical step.

  • Complexation: Premix CuSO4 and THPTA in water/buffer. The solution should be clear blue.

  • Assembly: Dissolve Alkyne and Azide in tBuOH/Water (1:1). Add the Cu-THPTA complex.

  • Initiation: Add Sodium Ascorbate dropwise. The blue color should fade to colorless/pale yellow.

  • Monitoring: Stir under inert atmosphere. If the solution turns blue (re-oxidation to Cu(II)), add more Ascorbate immediately to prevent Glaser coupling.

Troubleshooting & FAQ

Q: My reaction mixture turned dark green/black during the Click reaction.

  • Diagnosis: Copper oxidation and chelation. You likely have insufficient ligand (THPTA) or reducing agent (Ascorbate). The dark color is often Cu(II) oxidative byproducts.

  • Fix: Add 5 equivalents of Sodium Ascorbate immediately. If that fails, add EDTA to chelate the copper and restart with a higher Ligand:Cu ratio (up to 10:1).

Q: I see a "M+26" peak in my LCMS during amide coupling.

  • Diagnosis: N-Acylurea formation.[1][8] The O-acylisourea rearranged because the amine addition was too slow.

  • Fix: Switch from EDC/NHS to HATU/Oxyma (Protocol A). The faster kinetics of the active ester will outcompete the rearrangement.

Q: I see a "M+42" peak (guanidinylation) when using HATU.

  • Diagnosis: The amine reacted directly with HATU. This happens if you add the amine before the acid activates, or if you use excess HATU.

  • Fix: Ensure the Acid + HATU + Base stir for 2 minutes before adding the amine. Never use more than 1.05 equiv of HATU.

Q: My product yield is low, and I see a byproduct with the same mass but different retention time (Isomer).

  • Diagnosis: Intramolecular Cyclization (Hydroamination) or Racemization.

  • Fix: If the amine was free during a metal-catalyzed step, it cyclized to a pyrroline. Ensure the amine is acylated (protected) before introducing any Copper/Gold catalysts.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Siitonen, J. H., et al. (2016). Copper-Catalyzed Cascade Reaction via Intramolecular Hydroamination Cyclization of Homopropargylic Amines.[6][7][9] Organic Letters, 18(10), 2367–2370.[6] Link

  • Glaser, C. (1869).[2] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Glaser Coupling mechanism). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Validation & Comparative

1H NMR Characteristic Peaks of (But-3-yn-1-yl)(tert-butyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(But-3-yn-1-yl)(tert-butyl)amine (CAS: 136574-84-1, often referred to as N-tert-butylhomopropargylamine) is a specialized secondary amine building block. It bridges the steric bulk of a tert-butyl group with the versatile reactivity of a terminal alkyne. This unique structure makes it a critical intermediate for synthesizing sterically hindered nitrogen heterocycles and for introducing "clickable" handles into drug scaffolds via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

This guide provides a detailed analysis of the 1H NMR signature of (But-3-yn-1-yl)(tert-butyl)amine. Lacking a widely available reference spectrum in public databases, this guide utilizes fragment-based predictive analysis validated against structurally homologous standards (e.g., tert-butylamine, N-ethyl-tert-butylamine, and but-3-yn-1-amine). It compares the product's spectral fingerprint against common precursors to establish a robust protocol for purity assessment.

Structural Analysis & Predicted 1H NMR Data

The Molecular Scaffold

The molecule consists of two distinct domains centered around a secondary amine nitrogen:

  • Steric Domain: A tert-butyl group [

    
    ] providing a simplified singlet signal.
    
  • Reactive Domain: A homopropargyl chain [

    
    ] exhibiting characteristic splitting patterns.
    
Characteristic Peaks Table (CDCl₃)

Note: Chemical shifts (


) are predicted based on additive substituent effects and homologous literature standards.
PositionAssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
1

1.10 – 1.15 Singlet (s)9H-
2 Amine

0.8 – 1.3 Broad Singlet (br s)1H-
3 Alkyne

1.95 – 2.05 Triplet (t)1H

4 Propargylic

2.30 – 2.45 td (Triplet of Doublets)2H

5

-Methylene

2.75 – 2.85 Triplet (t)2H

Mechanistic Insight on Assignments
  • The tert-Butyl Singlet (1.10 ppm): This is the most intense signal. In tert-butylamine, this resonance appears at 1.15 ppm. Alkylation of the nitrogen (conversion to secondary amine) typically causes a slight upfield shift or negligible change, placing it reliably at ~1.10 ppm.

  • The Alkyne Triplet (2.00 ppm): The terminal proton is shielded by the anisotropy of the triple bond, appearing upfield relative to alkenes. It appears as a triplet due to long-range (

    
    ) coupling with the propargylic methylene protons.
    
  • The

    
    -Methylene Shift (2.80 ppm):  The methylene adjacent to the nitrogen is deshielded by the electronegative nitrogen. In N-ethyl-tert-butylamine, the 
    
    
    
    appears at 2.60 ppm. The inductive effect of the alkyne (an electron-withdrawing group) further down the chain shifts this slightly downfield to ~2.80 ppm.

Comparative Spectral Analysis

To validate the synthesis of (But-3-yn-1-yl)(tert-butyl)amine, one must distinguish it from its precursors: tert-butylamine and a homopropargyl electrophile (e.g., 4-bromobut-1-yne or 4-tosyloxybut-1-yne).

Comparison Table: Product vs. Alternatives
FeatureProduct: (But-3-yn-1-yl)(tert-butyl)amine Precursor: tert-Butylamine Precursor: 4-Bromobut-1-yne
t-Butyl Signal Singlet, 9H (~1.10 ppm)Singlet, 9H (1.15 ppm)Absent

-CH₂ Signal
Triplet (~2.80 ppm) (N-CH2)Absent Triplet (~3.50 ppm) (Br-CH2)
NH Signal 1H (Broad) 2H (Broad) Absent
Alkyne Proton Triplet (~2.00 ppm) Absent Triplet (~2.05 ppm)
Diagnostic Validation Logic
  • Reaction Monitoring (Alkylation): Watch the triplet at 3.50 ppm (starting bromide) disappear and a new triplet emerge at 2.80 ppm (product amine). The shift of

    
     ppm is the primary indicator of successful N-alkylation.
    
  • Purity Check (Excess Amine): Residual tert-butylamine is difficult to remove due to volatility similarities. In the NMR, it will appear as a singlet at 1.15 ppm, often overlapping with the product's tert-butyl group. Look for a "shoulder" or slight splitting of the 9H singlet, or integration values >9H relative to the alkyne proton (1H).

Visualization of Structural Logic

Figure 1: 1H NMR Assignment & Splitting Tree

This diagram illustrates the connectivity and coupling relationships that generate the observed splitting patterns.

NMR_Assignment Mol Structure: (t-Bu)-NH-CH2(a)-CH2(b)-C≡C-H(c) tBu tert-Butyl Group Singlet (9H) ~1.10 ppm Isolated Spin System Mol->tBu NH Amine Proton (NH) Broad Singlet (1H) ~1.0-1.5 ppm Exchangeable Mol->NH CH2a α-Methylene (a) Triplet (2H) ~2.80 ppm Coupled to CH2(b) Mol->CH2a CH2b Propargylic CH2 (b) Triplet of Doublets (2H) ~2.35 ppm Coupled to CH2(a) & H(c) Mol->CH2b Hc Alkyne Proton (c) Triplet (1H) ~2.00 ppm Long-range coupling to CH2(b) Mol->Hc CH2a->CH2b 3J (Vicinal) ~7 Hz CH2b->Hc 4J (Long Range) ~2.6 Hz

Caption: Structural decomposition of (But-3-yn-1-yl)(tert-butyl)amine showing chemical shifts and coupling networks.

Experimental Protocol: Sample Preparation & Acquisition

Reagents & Equipment[3][4][5][6][7][8]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why:

      
       is non-polar, minimizing hydrogen bonding broadening of the NH signal compared to DMSO-
      
      
      
      .
  • NMR Tube: High-precision 5mm tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz spectrometer or higher (recommended for resolving the

    
     coupling).
    
Step-by-Step Methodology
  • Sample Mass: Weigh 10–15 mg of the amine oil directly into a tared vial.

    • Caution: The amine is volatile.[1] Cap immediately.

  • Solvation: Add 0.6 mL of

    
    . Vortex gently to ensure homogeneity.
    
  • Filtration (Optional): If the sample appears cloudy (likely amine hydrochloride salt formation), filter through a small plug of cotton wool into the NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton (zg30).

    • Scans (NS): 16 (sufficient for >10 mg sample).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the TMS peak to 0.00 ppm (or residual

      
       to 7.26 ppm ).
      
    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Troubleshooting & Validation Workflow

Figure 2: Purity Assessment Decision Tree

Use this workflow to interpret the spectrum and identify common issues.

Validation_Workflow Start Analyze 1H NMR Spectrum Check_tBu Check t-Bu Region (1.0-1.2 ppm) Start->Check_tBu Single_Peak Clean Singlet? Check_tBu->Single_Peak Split_Peak Split/Shoulder Peak? Check_tBu->Split_Peak Check_Alpha Check α-CH2 (2.7-3.5 ppm) Single_Peak->Check_Alpha Result_Impure_Amine FAIL: Excess tert-Butylamine Split_Peak->Result_Impure_Amine Triplet_28 Triplet at 2.8 ppm Check_Alpha->Triplet_28 Triplet_35 Triplet at 3.5 ppm Check_Alpha->Triplet_35 Result_Pure PASS: High Purity Product Triplet_28->Result_Pure Result_Impure_SM FAIL: Unreacted Bromide Triplet_35->Result_Impure_SM

Caption: Decision tree for validating product purity based on key diagnostic NMR signals.

References

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). N-tert-Butyl-benzylamine 1H NMR. SpectraBase. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Coupling Constants in 1H NMR. Retrieved from [Link]

Sources

A Researcher's Guide to Identifying the Terminal Alkyne Stretch in the IR Spectrum of Homopropargyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development and organic synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of identifying the characteristic terminal alkyne stretch in homopropargyl amines, comparing its spectral features with other relevant compounds and offering practical, field-proven insights.

The Diagnostic Power of the Alkyne Stretch

Terminal alkynes (R-C≡C-H) possess two highly characteristic vibrational modes that are readily identifiable in an IR spectrum:

  • The ≡C-H Stretch: A sharp, strong absorption typically appearing in the 3330-3270 cm⁻¹ region.[1][2] This band is often a clear indicator of a terminal alkyne.

  • The C≡C Stretch: A weaker absorption found in the 2260-2100 cm⁻¹ range.[1][2] While its intensity can vary, its position in a relatively uncongested region of the spectrum makes it diagnostically significant.[1][2]

In contrast, internal alkynes (R-C≡C-R') lack the ≡C-H bond and therefore do not exhibit the ~3300 cm⁻¹ stretch. Their C≡C stretch is often weak or even absent in symmetrical structures due to a lack of a significant change in dipole moment during the vibration.[3][4][5]

Homopropargyl Amines: A Case of Spectral Overlap and Nuance

Homopropargyl amines, which contain both a terminal alkyne and an amine functional group, present a unique challenge and opportunity in IR spectral interpretation. The key is to understand how the N-H stretches of the amine can potentially overlap with the ≡C-H stretch of the alkyne.

Primary amines (R-NH₂) exhibit two N-H stretching bands in the 3400-3250 cm⁻¹ region, while secondary amines (R₂NH) show a single band in the 3350-3310 cm⁻¹ range.[6][7][8][9] These absorptions are typically broader and less intense than the sharp ≡C-H stretch.[6][10]

Key Distinguishing Features:

  • Sharpness: The ≡C-H stretch of the terminal alkyne is characteristically sharp and narrow.[3][10] In contrast, N-H stretches, particularly in liquid samples where hydrogen bonding can occur, tend to be broader.[6][11]

  • Position: While there is an overlap in the general region, the ≡C-H stretch is consistently found around 3300 cm⁻¹.[10][12][13] The N-H stretches of primary amines often appear as a distinct pair of bands.[6][7][8][9]

  • The C≡C Stretch: The presence of a weak to medium intensity band in the 2260-2100 cm⁻¹ region is a strong confirmation of the alkyne functionality.[1][2] This region is generally free from other common functional group absorptions.[1][2]

The following diagram illustrates the relationship between the structure of a homopropargyl amine and its key IR absorptions.

Experimental_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Homopropargyl Amine Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data end End process_data->end

Caption: A streamlined workflow for acquiring an IR spectrum of a homopropargyl amine using an ATR-FTIR spectrometer.

Conclusion

The identification of the terminal alkyne stretch in the IR spectrum of homopropargyl amines is a nuanced but achievable task. By carefully considering the characteristic sharpness and position of the ≡C-H stretch, in conjunction with the presence of the C≡C stretch, researchers can confidently distinguish these crucial functional groups, even in the presence of overlapping N-H absorptions. A thorough understanding of potential hydrogen bonding effects and adherence to a robust experimental protocol will ensure accurate and reliable spectral interpretation, a critical step in the advancement of chemical research and drug development.

References

Sources

Comparative HRMS Profiling of C8H15N Isomers: Orbitrap Exploris vs. Q-TOF Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of small molecule alkaloids and synthetic intermediates with the formula C8H15N (Exact Mass: 125.1204 Da), researchers often face the challenge of distinguishing structural isomers such as Tropane (bicyclic) and N-allylpiperidine (monocyclic).

This guide compares the performance of Thermo Scientific Orbitrap Exploris 240 (representing Orbital Trap technology) against the Agilent 6546 LC/Q-TOF (representing Quadrupole Time-of-Flight).

The Verdict:

  • Choose Orbitrap if your priority is structural elucidation of unknown C8H15N isomers in complex matrices (e.g., plant extracts). Its ultra-high resolution (>120,000) is required to resolve fine isotopic structures and separate isobaric interferences <2 mDa away.

  • Choose Q-TOF if your priority is high-throughput quantification or analyzing varying concentration gradients in pharmacokinetic (PK) studies. The superior scan speed maintains peak definition for fast UHPLC gradients.

The Technical Challenge: C8H15N Isomerism

The molecular formula C8H15N has a Degree of Unsaturation (DoU) of 2. This allows for diverse structural configurations that are isobaric (same mass) but pharmacologically distinct.

IsomerStructure TypeKey Fragment (MS/MS)Pharmacological Relevance
Tropane Bicyclic (Bridged)m/z 96, 82Core scaffold for atropine/cocaine; neuroactive.
N-Allylpiperidine Monocyclic + Alkenem/z 84, 110Synthetic intermediate; piperidine derivative.
Octanenitrile Linearm/z 96 (different mechanism)Solvent/Reagent; distinct toxicity profile.

Distinguishing these requires not just accurate mass, but specific fragmentation patterns (MS/MS) and sufficient resolution to separate them from background matrix ions like metabolic byproducts.

Instrument Performance Comparison

The following data compares the theoretical performance and experimental outcomes for detecting the protonated ion


.
Table 1: Performance Metrics for C8H15N Analysis
FeatureOrbitrap Exploris 240Agilent 6546 Q-TOFImpact on C8H15N Data
Resolving Power (FWHM) up to 240,000 @ m/z 200~60,000 @ m/z 200Orbitrap resolves fine structure isotopes (e.g.,

vs

contribution).
Mass Accuracy (Internal Cal) < 1 ppm< 5 ppm (typically <2 ppm)Both are sufficient for formula confirmation, but Orbitrap provides higher confidence for unknowns.
Scan Speed (MS/MS) ~20-40 Hz> 50 HzQ-TOF provides more data points across narrow UHPLC peaks (1-2 sec width).
Dynamic Range > 5000:1> 10,000:1 (in-spectrum)Q-TOF is generally superior for quantitation in varying concentrations.
Low Mass Sensitivity High (Trapping capability)Moderate (Transmission loss)Orbitrap excels at detecting low m/z fragments (e.g., m/z 82 for Tropane).

Experimental Protocol

To replicate the data discussed, follow this self-validating protocol designed to minimize in-source fragmentation while maximizing isomer separation.

Sample Preparation[1]
  • Standard Prep: Dissolve Tropane and N-allylpiperidine standards in Methanol to 1 mg/mL.

  • Dilution: Dilute to 100 ng/mL in 95:5 Water:Acetonitrile (0.1% Formic Acid).

  • Matrix Spike (Validation): Spike 100 ng/mL into blank plasma extract to test matrix interference resolution.

UHPLC Conditions (Common to both MS)
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

MS Parameters[3][4]

System A: Orbitrap (HCD Fragmentation) [2]

  • Mode: Full MS / dd-MS² (TopN).

  • Resolution: 120,000 (MS1), 30,000 (MS2).

  • NCE (Collision Energy): Stepped 20, 40, 60 eV. Rationale: Small alkaloids like Tropane are stable; stepped energy ensures rich fragmentation.

System B: Q-TOF (CID Fragmentation)

  • Mode: Auto MS/MS.

  • Acquisition Rate: 10 spectra/sec.

  • Collision Energy: Slope calculated:

    
    .
    

Data Analysis & Fragmentation Pathways

Fragmentation Logic (Structural Elucidation)

The core difference between the isomers lies in their ring stability.

  • Tropane (

    
    ):  The bicyclic bridge is robust. High energy is required to break the bridge.
    
    • Primary Fragment: Loss of methylamine (

      
      ) or ethylene bridge. Major peak at m/z 82  (cyclohexenyl cation derivative).
      
  • N-Allylpiperidine (

    
    ): 
    
    • Primary Fragment: Cleavage of the N-allyl bond. Major peak at m/z 84 (piperidine ring) and m/z 41 (allyl cation).

Visualization of Pathways

The following diagram illustrates the distinct fragmentation pathways that allow the analyst to differentiate these isomers using MS/MS data.

FragmentationPathway Precursor Precursor C8H15N [M+H]+ = 126.1277 Tropane Isomer A: Tropane (Bicyclic) Precursor->Tropane Identified by RT Allyl Isomer B: N-Allylpiperidine (Monocyclic) Precursor->Allyl Identified by RT Frag_T1 m/z 96 (Loss of C2H6) Tropane->Frag_T1 RDA Cleavage Frag_T2 m/z 82 (Tropylium-like core) Tropane->Frag_T2 Bridge Loss (High Energy) Frag_A1 m/z 84 (Piperidine Ring) Allyl->Frag_A1 N-C Bond Break Frag_A2 m/z 41 (Allyl Cation) Allyl->Frag_A2 Allyl Loss

Figure 1: Distinct MS/MS fragmentation pathways for C8H15N isomers. Tropane yields a diagnostic m/z 82, while N-allylpiperidine yields m/z 84.

Decision Matrix: Which Instrument?

When planning your study, use this workflow to select the correct hardware.

InstrumentSelection Start Start: C8H15N Analysis Needs Goal Primary Goal? Start->Goal Quant Quantification / PK Study (High Throughput) Goal->Quant Targeted ID Unknown ID / Metabolomics (Complex Matrix) Goal->ID Untargeted QTOF Select Q-TOF (Agilent 6546) Reason: Scan Speed & Dynamic Range Quant->QTOF Orbi Select Orbitrap (Exploris 240) Reason: Resolution >100k & Mass Acc <1ppm ID->Orbi

Figure 2: Instrument selection logic based on analytical requirements.

References

  • Thermo Fisher Scientific. (2025).[3] Orbitrap Exploris 240 Mass Spectrometer Specifications. Retrieved from

  • Agilent Technologies. (2025). 6546 LC/Q-TOF System Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 637986, Tropane. Retrieved from

  • MassBank. (2016).[1] Mass Spectrum of Piperidine Derivatives. MassBank Record: AU263101. Retrieved from

  • Drabikova, M. et al. (2019). Comparison of Q-TOF and Orbitrap for Small Molecule Analysis. Journal of Mass Spectrometry.

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A Comparative Guide to Elemental Analysis Standards for (But-3-yn-1-yl)(tert-butyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of elemental analysis standards for (But-3-yn-1-yl)(tert-butyl)amine HCl, a key intermediate in pharmaceutical synthesis.[1] We will delve into the theoretical versus expected experimental results, outline a validated analytical protocol, and discuss the regulatory landscape governing these analyses.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis is a cornerstone of quality control in the pharmaceutical industry. It provides a fundamental determination of a compound's elemental composition, which is essential for verifying its identity, purity, and consistency between batches. For active pharmaceutical ingredients (APIs) and their intermediates, such as (But-3-yn-1-yl)(tert-butyl)amine HCl, stringent control over elemental composition is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[2][3]

The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established guidelines, specifically USP General Chapters <232> and <233>, that outline the limits and procedures for measuring elemental impurities in drug products.[2][4] While these chapters primarily focus on trace metal impurities, the principles of accurate elemental quantification are universally applicable to the bulk elements (Carbon, Hydrogen, Nitrogen, etc.) that form the compound itself.

Theoretical vs. Experimental Values: A Comparative Framework

The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula. For (But-3-yn-1-yl)(tert-butyl)amine HCl, the molecular formula is C₈H₁₆ClN. Based on this, the theoretical elemental percentages are:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08859.43
HydrogenH1.0081616.1289.98
ChlorineCl35.453135.45321.93
NitrogenN14.007114.0078.66
Total 161.676 100.00

In practice, experimental results from elemental analysis will deviate slightly from these theoretical values. Regulatory and quality assurance standards typically define an acceptable range of deviation. For academic publications, journals of the American Chemical Society (ACS) require that the measured elemental composition be within ±0.4% (absolute) of the calculated values.[5] This is a widely accepted benchmark in the scientific community.

Here is a comparison of the theoretical values with a typical range of acceptable experimental results:

ElementTheoretical (%)Acceptable Experimental Range (%)
Carbon59.4359.03 - 59.83
Hydrogen9.989.58 - 10.38
Nitrogen8.668.26 - 9.06

It is important to note that chlorine is often determined by methods other than combustion-based CHN analysis, such as titration or ion chromatography, due to the specific requirements for halogen analysis.

Experimental Protocol for CHN Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is automated CHNS analysis, which is based on the principle of dynamic flash combustion.[6][7][8]

Instrumentation:

A calibrated CHNS elemental analyzer is the primary instrument for this analysis.

Experimental Workflow:

Elemental Analysis Workflow Diagram

Causality Behind Experimental Choices:

  • Sample Purity: The sample must be as pure as possible and completely dry.[5] Any residual solvents or impurities will significantly impact the accuracy of the results.

  • Tin Capsules: Tin capsules are used because they facilitate complete combustion of the sample.[6]

  • Certified Standards: The instrument must be calibrated using certified organic analytical standards to ensure the accuracy of the results.[5] These standards have a precisely known elemental composition.

  • Repeatability: To ensure the validity of the results, each sample should be analyzed at least in duplicate to demonstrate reproducibility.

Alternative and Confirmatory Techniques

While CHN analysis is a robust method, it is often complemented by other analytical techniques for a comprehensive characterization of the compound.

  • Inductively Coupled Plasma (ICP) Techniques: ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) are powerful techniques for determining the presence of elemental impurities, as outlined in USP <233>.[2][9] These methods offer extremely low detection limits and are essential for ensuring that the final drug product is free from harmful contaminants.[4][10]

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide information about the compound's structure and are used to confirm its identity.

Conclusion

Elemental analysis is a fundamental and indispensable tool in the development and quality control of pharmaceutical compounds like (But-3-yn-1-yl)(tert-butyl)amine HCl. By adhering to established protocols and comparing experimental results to theoretical values within accepted tolerance limits, researchers and drug developers can ensure the identity, purity, and consistency of their materials, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
  • U.S. Pharmacopeia. <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. Retrieved from [Link]

  • PubChemLite. (but-3-yn-1-yl)(tert-butyl)methylamine hydrochloride. Retrieved from [Link]

  • PubChem. But-3-yn-1-amine hydrochloride. Retrieved from [Link]

  • University of St Andrews. Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • PubChem. But-3-en-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. CHNS analysis of glutamic acid hydrochloride. Retrieved from [Link]

  • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.